molecular formula C3H4BrN3 B3029858 5-Bromo-4-methyl-1H-1,2,3-triazole CAS No. 805315-83-7

5-Bromo-4-methyl-1H-1,2,3-triazole

Cat. No.: B3029858
CAS No.: 805315-83-7
M. Wt: 161.99
InChI Key: DYZZACNOVJTLJW-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-1,2,3-triazole (CAS Number: 805315-83-7) is a high-purity brominated heterocyclic compound supplied for advanced research and development applications. This chemical serves as a versatile synthetic intermediate and valuable scaffold in medicinal chemistry, particularly in the construction of more complex triazole-based molecules . The compound has a molecular formula of C 3 H 4 BrN 3 and a molecular weight of 161.99 g/mol . Key physical properties include a calculated density of 1.869 g/cm³ at 20°C and a sparing solubility of 23 g/L at 25°C . Researchers value the 1,2,3-triazole core for its ability to participate in various weak non-bond interactions with biological targets, such as enzymes and receptors, which is a critical feature in the design of bioactive molecules . Research Applications: While specific biological data for this exact compound is limited in the public domain, its structural features align with those of 1,2,3-triazole derivatives that have demonstrated significant pharmacological potential. Recent scientific literature highlights the role of substituted 1,2,3-triazoles as key components in the development of potent and selective inhibitors for targets like the Pregnane X Receptor (PXR) . The bromine and methyl substituents on the triazole ring make this compound a promising building block for further chemical exploration, including metal-catalyzed cross-coupling reactions and the synthesis of novel compounds for screening against various disease models. Handling and Safety: This product is classified for acute toxicity (Oral, Acute Tox. 4) with the hazard statement H302 (Harmful if swallowed) . It is a combustible solid and should be stored appropriately. Researchers should review the Safety Data Sheet (SDS) prior to use and employ all necessary personal protective equipment. Note: This product is sold for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZACNOVJTLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740384
Record name 4-Bromo-5-methyl-2H-1,2,3-triazole
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Molecular Weight

161.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805315-83-7
Record name 4-Bromo-5-methyl-2H-1,2,3-triazole
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Record name 5-bromo-4-methyl-1H-1,2,3-triazole
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development, including its role as a potential enzyme inhibitor.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 805315-83-7 , is a substituted triazole that has garnered attention within the scientific community.[1] The 1,2,3-triazole ring system is a key structural motif in numerous pharmacologically active molecules due to its unique chemical properties and synthetic accessibility.[2][3] This guide aims to consolidate the available technical information on this specific bromo-methyl substituted triazole, providing a valuable resource for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 805315-83-7[1]
Molecular Formula C₃H₄BrN₃[4]
Molecular Weight 161.99 g/mol [4]
Boiling Point 280.9°C at 760 mmHg[4]

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocol

A plausible synthetic route for this compound could involve the reaction of 1-azido-1-bromoethane with propyne. The following diagram illustrates a generalized workflow for triazole synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Azide Azide Cycloaddition Cycloaddition Azide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition Solvent Solvent Solvent->Cycloaddition Temperature Temperature Temperature->Cycloaddition Triazole Triazole Cycloaddition->Triazole

Generalized workflow for triazole synthesis.
Hypothetical Experimental Protocol:

A potential synthesis method could be adapted from the protocol for a similar compound, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This involves the reaction of a precursor triazole with a methylating agent in the presence of a base.

  • Dissolution: A solution of a suitable precursor, such as 4-bromo-5-methyl-1H-1,2,3-triazole, would be prepared in an appropriate solvent (e.g., acetone).

  • Basification: The solution would be cooled and treated with a base, such as sodium hydroxide solution, to deprotonate the triazole ring.

  • Methylation: A methylating agent, like dimethyl sulfate, would then be added to the reaction mixture.

  • Reaction: The mixture would be stirred at room temperature for a sufficient period to allow for the methylation to proceed.

  • Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The crude product would then be purified, for instance, by recrystallization.[6]

Applications in Drug Development

The 1,2,3-triazole scaffold is a versatile building block in medicinal chemistry, often used as a bioisostere for amide bonds, and is present in a variety of clinically used drugs.[2][3] Triazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7]

Enzyme Inhibition

Triazole-containing compounds have been extensively studied as inhibitors of various enzymes. For instance, derivatives of 1,2,4-triazole have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.[8] Other studies have highlighted the potential of 1,2,3-triazole analogs as inhibitors of carbonic anhydrase-II.[1] The bromo and methyl substituents on the triazole ring of this compound could play a significant role in its binding affinity and selectivity towards specific enzyme targets.

The following diagram illustrates a simplified logic of enzyme inhibition by a triazole-based compound.

G Triazole_Compound This compound Binding Binding to Active Site Triazole_Compound->Binding Enzyme Enzyme Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Biological_Effect Therapeutic Effect Inhibition->Biological_Effect

Logic of enzyme inhibition by a triazole compound.
Signaling Pathway Modulation

While no specific studies on the direct involvement of this compound in signaling pathways were identified, the broader class of triazole derivatives has been implicated in modulating key cellular signaling cascades. For example, certain triazole hybrids have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in cancer progression. This suggests that novel triazole compounds could be developed to target specific components of disease-related signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties and the established biological activities of the broader triazole class suggest its potential as an enzyme inhibitor and a modulator of cellular signaling pathways. Further research is warranted to fully elucidate its synthetic pathways, biological activities, and therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

5-Bromo-4-methyl-1H-1,2,3-triazole structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-1H-1,2,3-triazole

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational requirement. This guide provides a comprehensive overview of the methodologies and data used to elucidate the structure of this compound, a heterocyclic compound of interest in synthetic chemistry and medicinal research.

Compound Overview

This compound is a substituted triazole ring system. The 1,2,3-triazole core is a significant scaffold in pharmaceutical development due to its metabolic stability and ability to form hydrogen bonds. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
Molecular Formula C₃H₄BrN₃[1][2]
Molecular Weight 161.99 g/mol [1][2]
CAS Number 805315-83-7[1][2]
Monoisotopic Mass 160.95886 Da[1]
IUPAC Name 4-bromo-5-methyl-2H-triazole[1]

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Precursor 4-methyl-1H-1,2,3-triazole Synthesis Bromination Precursor->Synthesis Product This compound Synthesis->Product MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Groups (N-H, C-H) IR->IR_Data NMR_Data Connectivity & Chemical Environment NMR->NMR_Data Confirmed_Structure Confirmed Structure MS_Data->Confirmed_Structure IR_Data->Confirmed_Structure NMR_Data->Confirmed_Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, the key feature is the isotopic signature of bromine.

Ion/FragmentPredicted m/zNotes
[M+H]⁺ (⁷⁹Br) 161.9661Molecular ion with the lighter bromine isotope.
[M+H]⁺ (⁸¹Br) 163.9641Molecular ion with the heavier bromine isotope.
[M]⁻ 159.9516Deprotonated molecular ion with ⁷⁹Br.
[M]⁻ 161.9496Deprotonated molecular ion with ⁸¹Br.

The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The triazole ring and its substituents give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 3300 N-H StretchTriazole N-H
2900 - 3000 C-H StretchMethyl C-H
~1530 Ring DeformationTriazole Ring
~1450 C-H BendMethyl C-H
~1170 N-N StretchTriazole Ring

Note: These are expected ranges. Actual values can vary based on the sample state (solid/liquid) and intermolecular interactions.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3 Singlet3H-CH₃
13.0 - 15.0 Broad Singlet1HN-H

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. The spectrum for the isomeric 4-Bromo-1-methyl-1H-1,2,3-triazole shows a methyl signal at δ 5.52 ppm, highlighting the importance of correct isomer identification.[6]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~10 -CH₃
~130 C4-CH₃
~135 C5-Br

Note: The chemical shifts are estimated values. The exact positions of the triazole ring carbons can be confirmed using advanced 2D NMR techniques like HMBC and HSQC.

Synthesis Pathway

A common route to synthesize this compound is through the direct bromination of 4-methyl-1H-1,2,3-triazole. This reaction provides a straightforward method to introduce the bromine atom onto the triazole ring.

Caption: Synthesis of this compound via bromination.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the bromination of a triazole ring.

  • Dissolution: Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.1 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

General Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique like Electrospray Ionization (ESI) to obtain an accurate mass and confirm the isotopic pattern.[7]

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. IR spectroscopy identifies the key functional groups, particularly the N-H bond of the triazole ring. Finally, ¹H and ¹³C NMR provide the definitive connectivity and chemical environment of the atoms, allowing for unambiguous confirmation of the title compound's structure. These analytical techniques, combined with a logical synthesis strategy, form the cornerstone of chemical characterization in modern research.

References

Spectroscopic and Synthetic Profile of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-4-methyl-1H-1,2,3-triazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, representative experimental protocols for the synthesis and spectroscopic characterization of this triazole derivative.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol .[1][2]

Table 1: NMR Spectroscopic Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Notes
¹HDMSO-d₆~2.3SingletMethyl Protons (CH₃)
¹HDMSO-d₆~14.5Broad SingletNH Proton
¹³CNot SpecifiedNot Specified-Data available from commercial suppliers.[3]

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures and information from commercial suppliers.[3]

Table 2: Infrared (IR) Spectroscopic Data
Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch~3200-3400Broad
C-H Stretch (methyl)~2900-3000Medium
C=N Stretch (triazole ring)~1600-1650Medium
C-N Stretch~1200-1300Medium-Strong
C-Br Stretch~500-600Medium

Note: The IR data is representative of characteristic vibrational frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data
Ionization Method m/z Relative Intensity (%) Fragment
Electrospray (ESI)162.96100[M+H]⁺
ESI184.95-[M+Na]⁺

Note: The mass spectrometry data is based on predicted values and common adducts observed in ESI. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern.

Experimental Protocols

The following protocols are representative examples for the synthesis and spectroscopic analysis of this compound and are based on established methods for similar triazole derivatives.

Synthesis of this compound

A common route to synthesize 1,2,3-triazole derivatives is through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the synthesis of this compound, a potential pathway involves the reaction of 1-azido-1-bromoethane with an appropriate alkyne, or a multi-step synthesis starting from simpler precursors.

Illustrative Synthetic Procedure:

  • Step 1: Formation of a Triazole Precursor. A solution of an appropriate azide and alkyne is prepared in a suitable solvent system, such as a mixture of t-butanol and water.

  • Step 2: Cycloaddition. A copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture. The reaction is stirred at room temperature for 24-48 hours.

  • Step 3: Bromination. The resulting 4-methyl-1H-1,2,3-triazole is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile, to yield the final product.

  • Step 4: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Reagents Purification Purification Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow from synthesis to spectroscopic analysis.

References

Tautomerism in Bromo-Substituted 1,2,3-Triazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in bromo-substituted 1,2,3-triazoles. The document details the synthesis of these compounds, the underlying principles of their tautomerism, and the experimental and computational methodologies employed for their characterization. Quantitative data from the literature is presented to illustrate the factors governing tautomeric equilibrium, and detailed experimental protocols are provided for researchers in the field.

Introduction to Tautomerism in 1,2,3-Triazoles

The 1,2,3-triazole ring is a fundamental scaffold in medicinal chemistry and materials science.[1] A key feature of NH-unsubstituted 1,2,3-triazoles is their existence as a dynamic equilibrium of tautomers. This annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. For a monosubstituted 1,2,3-triazole, three potential tautomers can exist: the 1H, 2H, and 3H forms. In the case of bromo-substituted 1,2,3-triazoles, the position of the bromine atom dictates the possible tautomeric forms. For instance, a 4-bromo-1,2,3-triazole can exist as 1H and 2H tautomers. The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, the solvent, temperature, and concentration.[2]

The tautomeric form of a molecule can significantly impact its physicochemical properties, including its dipole moment, pKa, and ability to act as a hydrogen bond donor or acceptor. Consequently, understanding and controlling the tautomeric equilibrium is of paramount importance in drug design and development, as it can affect ligand-receptor interactions and pharmacokinetic properties.

Synthesis of Bromo-Substituted 1,2,3-Triazoles

The synthesis of bromo-substituted 1,2,3-triazoles can be achieved through several synthetic routes. Direct bromination of a pre-formed 1,2,3-triazole ring is a common method. Alternatively, the triazole ring can be constructed from bromo-containing precursors via cycloaddition reactions.

A facile route to obtaining bromo- and iodo-1,2,3-triazoles has been developed, where dihalo-1,2,3-triazoles can be converted to halo-1,2,3-triazoles in good yields without the need for NH-protection.[3] Unsymmetrical 4-bromo-5-iodo-1,2,3-triazole has also been synthesized from bromo-1,2,3-triazole.[3]

Tautomeric Equilibria in Bromo-Substituted 1,2,3-Triazoles

The position of the bromo-substituent on the 1,2,3-triazole ring has a significant influence on the tautomeric equilibrium. The electron-withdrawing nature of the bromine atom can affect the acidity of the NH proton and the basicity of the nitrogen atoms, thereby shifting the equilibrium.

For the parent 1,2,3-triazole, the 2H-tautomer is generally considered to be the more stable form in the gas phase and in nonpolar solvents.[2][4] In aqueous solution, the 2H-tautomer is also favored, albeit to a lesser extent.[5] The introduction of a bromo-substituent is expected to further influence this equilibrium.

Tautomeric Forms of Bromo-Substituted 1,2,3-Triazoles

The possible tautomeric forms for mono-bromo-substituted 1,2,3-triazoles are depicted below.

Caption: Tautomeric equilibria for 4-bromo- and 5-bromo-1,2,3-triazoles.

Quantitative Analysis of Tautomeric Equilibria

While specific quantitative data for the tautomeric equilibrium of bromo-substituted 1,2,3-triazoles is scarce in the literature, data for the parent 1,2,3-triazole provides a valuable reference point.

CompoundConditionsTautomer Ratio (1H:2H)ΔG (kJ/mol)Reference
1,2,3-TriazoleGas Phase~1:1000~17[2]
1,2,3-TriazoleToluene (0.05 M, 300K)>3:97-[2]
1,2,3-TriazoleAqueous Solution~1:2-[2][5]
4-Phenyl-1,2,3-triazoleGas Phase (DFT)-16.3 (2H more stable)[2]

Experimental and Computational Methodologies

The study of tautomerism in bromo-substituted 1,2,3-triazoles relies on a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[6][7] The tautomeric ratio can often be determined by integrating the signals corresponding to each tautomer in the 1H, 13C, or 15N NMR spectra.[8] In cases of rapid exchange between tautomers, a single set of averaged signals is observed. In such instances, low-temperature NMR studies can be employed to slow down the exchange rate and resolve the signals of the individual tautomers.

A General Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Dissolve a precisely weighed amount of the bromo-substituted 1,2,3-triazole in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The concentration should be kept low to minimize intermolecular interactions.

  • 1H NMR Spectroscopy: Acquire a 1H NMR spectrum at room temperature. Identify the signals corresponding to the triazole ring protons and any other relevant protons for each tautomer. If distinct signals are observed, the tautomeric ratio can be calculated from the integration of these signals.

  • Variable Temperature NMR: If the signals are broad or averaged due to rapid exchange, perform a variable temperature NMR experiment. Gradually lower the temperature until the signals for the individual tautomers are resolved.

  • 13C and 15N NMR Spectroscopy: Acquire 13C and 15N NMR spectra to provide additional structural information and confirm the assignments of the tautomers. 15N NMR can be particularly informative as it directly probes the nitrogen atoms involved in the tautomerism.[8]

  • Data Analysis: Calculate the tautomeric ratio (K_T = [Tautomer A] / [Tautomer B]) from the integrated signal intensities. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(K_T).

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, revealing which tautomer is present in the crystal lattice.[9][10] It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

A General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the bromo-substituted 1,2,3-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.[11]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[11]

  • Structure Analysis: Analyze the bond lengths, bond angles, and hydrogen bonding interactions to confirm the identity of the tautomer present in the crystal.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[12][13][14] By calculating the electronic energies and Gibbs free energies of the different tautomers, it is possible to predict the position of the tautomeric equilibrium.

A General Workflow for Computational Analysis of Tautomerism:

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc thermo_corr Thermochemical Corrections (ZPE, Enthalpy, Gibbs Free Energy) freq_calc->thermo_corr energy_calc->thermo_corr solvation Solvation Model (e.g., PCM, SMD) thermo_corr->solvation comparison Compare with Experimental Data thermo_corr->comparison nmr_calc NMR Chemical Shift Calculation (GIAO method) solvation->nmr_calc nmr_calc->comparison conclusion Determine Most Stable Tautomer and Tautomeric Ratio comparison->conclusion

Caption: A typical computational workflow for studying tautomerism.

Conclusion

The tautomerism of bromo-substituted 1,2,3-triazoles is a crucial aspect of their chemistry with significant implications for their application in drug discovery and materials science. While the general principles of 1,2,3-triazole tautomerism are well-understood, further research is needed to provide detailed quantitative data on the influence of bromo-substituents on the tautomeric equilibrium under various conditions. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry will continue to be instrumental in elucidating the subtle factors that govern the tautomeric preferences of these important heterocyclic compounds. This guide provides a foundational understanding and practical methodologies for researchers to explore this fascinating area of chemistry.

References

Navigating the Solubility Landscape of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-1,2,3-triazole is a heterocyclic compound of growing interest within the fields of medicinal chemistry and materials science. Its structural motifs are often found in pharmacologically active agents and functional materials. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. For this compound, its polarity, hydrogen bonding capabilities, and molecular size will dictate its interaction with various solvents.

Quantitative Solubility Data

For related triazole derivatives, qualitative descriptions are sometimes provided. For instance, some substituted triazoles are reported to have limited solubility in water and better solubility in organic solvents like dimethylformamide (DMF). However, direct extrapolation of this information to this compound is not recommended due to the significant impact of substituent changes on solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for assessing the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, ethyl acetate) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC method or another suitable analytical technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation:

The determined solubility data should be compiled into a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
Acetone25To be determinedTo be determined
DMSO25To be determinedTo be determined
DMF25To be determinedTo be determined
Toluene25To be determinedTo be determined
Ethyl Acetate25To be determinedTo be determined

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Filter supernatant (0.22 µm filter) E->F H Analyze samples and standards (e.g., HPLC) F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I J Report solubility data I->J

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methyl-1H-1,2,3-triazole is a halogenated heterocyclic compound belonging to the versatile class of 1,2,3-triazoles. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and drug development, drawing upon the broader significance of the triazole scaffold. While the specific discovery and detailed history of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of more complex molecules with potential biological activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, recognized for its unique structural features, synthetic accessibility, and wide range of pharmacological activities.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are often considered bioisosteres of other functional groups, capable of participating in hydrogen bonding and dipole interactions, which are crucial for molecular recognition at biological targets.[1] The introduction of a bromine atom and a methyl group to the triazole core, as in this compound, offers synthetic handles for further functionalization and modulates the electronic and steric properties of the molecule.

This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₃H₄BrN₃[2]
Molecular Weight 161.99 g/mol [2]
CAS Number 805315-83-7[2]
IUPAC Name This compound[2]
Synonyms 4-bromo-5-methyl-1H-1,2,3-triazole[2]

Synthesis and Experimental Protocols

A potential synthetic pathway involves the [3+2] cycloaddition of an azide with an appropriately substituted alkyne, followed by bromination, or the direct use of a brominated precursor. A general workflow for the synthesis of substituted triazoles is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product azide Organic Azide (R-N₃) cycloaddition [3+2] Cycloaddition azide->cycloaddition alkyne Substituted Alkyne (R'-C≡C-R'') alkyne->cycloaddition triazole Substituted 1,2,3-Triazole cycloaddition->triazole

Figure 1: General workflow for the synthesis of substituted 1,2,3-triazoles via [3+2] cycloaddition.
Plausible Experimental Protocol for the Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of structurally related brominated triazoles and may require optimization for the specific target compound.

Materials:

  • 1-Propynylmagnesium bromide solution

  • Trimethylsilyl azide (TMS-N₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Formation of the Triazole Ring: To a stirred solution of 1-propynylmagnesium bromide in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of trimethylsilyl azide in anhydrous THF.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-methyl-1H-1,2,3-triazole.

  • Bromination: The crude 4-methyl-1H-1,2,3-triazole is dissolved in a suitable solvent such as dichloromethane or acetonitrile.

  • N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is stirred for 2-4 hours.

  • Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

G cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Bromination cluster_step3 Step 3: Purification reactants1 1-Propynylmagnesium bromide + Trimethylsilyl azide reaction1 Reaction in THF reactants1->reaction1 product1 Crude 4-methyl-1H-1,2,3-triazole reaction1->product1 reactants2 4-methyl-1H-1,2,3-triazole + N-Bromosuccinimide (NBS) product1->reactants2 reaction2 Reaction in CH₂Cl₂ or CH₃CN reactants2->reaction2 product2 Crude this compound reaction2->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Figure 2: Experimental workflow for the plausible synthesis of this compound.

Characterization and Data

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Spectroscopic DataExpected Observations
¹H NMR A singlet for the methyl protons (CH₃) and a broad singlet for the N-H proton of the triazole ring. The chemical shifts would be influenced by the bromine and the triazole ring.
¹³C NMR Signals corresponding to the methyl carbon and the two carbons of the triazole ring. The carbon bearing the bromine atom would be significantly deshielded.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching and bending, C=C and C-N stretching of the triazole ring.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound (m/z = 161.99), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

While specific spectral data from a definitive source is not available in the initial search, chemical suppliers often provide access to this information upon request.[4]

Potential Applications in Drug Development

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of a bromine atom in this compound provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for biological screening.

The general class of substituted triazoles has demonstrated a wide array of biological activities, including:

  • Antimicrobial Activity: Triazole derivatives are known to exhibit potent antibacterial and antifungal properties.

  • Anticancer Activity: Many triazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antiviral Activity: The triazole nucleus is a key component in several antiviral drugs.

  • Enzyme Inhibition: The ability of the triazole ring to coordinate with metal ions makes it a suitable pharmacophore for inhibiting metalloenzymes.

Given these precedents, this compound can be considered a valuable starting material or building block for the synthesis of novel compounds with potential therapeutic applications. A logical relationship for its utility in drug discovery is outlined below.

G cluster_synthesis Synthetic Elaboration cluster_library Compound Library cluster_screening Biological Evaluation cluster_outcome Outcome start This compound cross_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->cross_coupling functionalization N-Alkylation / N-Arylation start->functionalization library Diverse Library of Functionalized Triazoles cross_coupling->library functionalization->library screening High-Throughput Screening (HTS) library->screening hit Identification of 'Hit' Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 3: Logical workflow for the utility of this compound in drug discovery.

Conclusion

This compound is a readily accessible chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not extensively characterized, its structure, combining the versatile triazole core with a synthetically tractable bromine substituent, makes it a valuable precursor for the development of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a practical (though inferred) synthetic approach, and a perspective on its potential applications, serving as a useful starting point for researchers in the field. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide on the Potential Biological Activities of Brominated Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug discovery.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological properties, including antifungal, anticancer, antibacterial, and antiviral activities.[2][3] A key strategy in modern drug design involves the strategic modification of lead compounds to enhance their therapeutic efficacy and pharmacokinetic profiles. The introduction of halogen atoms, particularly bromine, is a well-established method to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of brominated triazole derivatives, supported by quantitative data from recent scientific literature, detailed experimental methodologies, and visual representations of key concepts to facilitate understanding and further research.

Anticancer Activities

The 1,2,4-triazole nucleus is a privileged structure found in several approved anticancer drugs, such as letrozole and anastrozole.[4][5] Research has demonstrated that the incorporation of bromine into novel triazole structures can yield compounds with potent antiproliferative effects against various cancer cell lines.[6][7]

A notable example involves a series of di-arylated 1,2,4-triazole derivatives synthesized from a 3-bromo-1H-1,2,4-triazole precursor.[8] Within this series, compound 4q emerged as a particularly potent agent against the MCF-7 human breast adenocarcinoma cell line.[8] Further investigation revealed that this compound induces apoptosis and possesses favorable metabolic stability, marking it as a promising lead for further development.[8]

Quantitative Data: Anticancer Activity
Compound ID/ClassTarget Cell LineActivity (IC₅₀)Reference
4q (di-arylated 1,2,4-triazole)MCF-7 (Human Breast Adenocarcinoma)4.8 μM[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The antiproliferative activity of brominated triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, ZR-75-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized brominated triazole compounds are dissolved in DMSO and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.[8]

  • MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol). The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[8]

Visualization: Synthesis and Evaluation Workflow

G A Starting Material (3-bromo-1H-1,2,4-triazole) B Programmed Arylation Synthesis A->B C Library of Di-arylated 1,2,4-Triazoles B->C D In Vitro Cytotoxicity Screening (MTT Assay) C->D E Identification of Potent Compounds (e.g., 4q) D->E F Mechanism of Action Studies (Apoptosis Assay) E->F G Pharmacokinetic Studies (Metabolic Stability) E->G H Lead Compound Identification F->H G->H

Workflow for discovery of anticancer brominated triazoles.

Antimicrobial Activities

The global challenge of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Bromination of the triazole scaffold has been shown to be a viable strategy for enhancing both antibacterial and antifungal properties.[9][10]

Antibacterial Activity

Structure-activity relationship (SAR) studies reveal that the presence and position of a bromine atom can significantly influence antibacterial potency. For instance, 4-amino-5-aryl-4H-1,2,4-triazole derivatives featuring a 4-bromo substituent on the aryl ring have demonstrated good antibacterial activity.[9] Furthermore, the introduction of bromine at the C-6 position of a naphthyridinone skeleton fused with a triazole ring was found to enhance activity against Bacillus subtilis, with evidence suggesting DNA-gyrase inhibition as a potential mechanism.[9]

Quantitative Data: Antibacterial Activity
Compound ID/ClassTarget Organism(s)Key FindingReference
4-Bromo substituted 4-amino-5-aryl-4H-1,2,4-triazolesGram-positive & Gram-negative bacteriaExhibited "good activity" compared to other substitutions.[9]
C-6 Bromo-naphthyridinone-triazolesBacillus subtilisBromine substitution "enhanced antibacterial activity."[9]
Antifungal Activity

The antifungal potential of brominated triazoles is also significant. In studies involving thiazole-triazole hybrids, bromo-substituted derivatives were identified as having the most potent antifungal activity against the fungal strain Aspergillus niger.[10] More recently, a series of 1,2,4-triazole derivatives designed based on the structure of the fungicide mefentrifluconazole showed promising results. Specifically, compounds 8d and 8k , which contain bromine, exhibited exceptional activity against the plant pathogen Physalospora piricola, with their efficacy supported by molecular docking studies suggesting strong binding to the target enzyme 14α-demethylase (CYP51).[11]

Quantitative Data: Antifungal Activity
Compound ID/ClassTarget OrganismActivity (EC₅₀)Reference
Bromo-substituted thiazole-triazole hybridAspergillus niger"Best antifungal activity" within the tested series.[10]
8d Physalospora piricola10.808 µg/mL[11]
8k Physalospora piricola10.126 µg/mL[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of brominated triazoles is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The suspension is then diluted in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, as determined by visual inspection or by measuring optical density.

Visualization: Structure-Activity Relationship (SAR) Logic

G A Triazole Scaffold B Substitution with Bromine Atom A->B C Increased Lipophilicity B->C E Improved Target Binding B->E D Enhanced Membrane Permeation C->D G Enhanced Antimicrobial Activity D->G F Specific Halogen Bonding Interactions E->F F->G

Logical flow of how bromination can enhance activity.

Enzyme Inhibition

Many triazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[12] Brominated triazoles have been investigated as potent inhibitors of various enzymes, with cholinesterases being a prominent target for the potential treatment of neurodegenerative diseases like Alzheimer's.[13][14]

Research into 1,2,3-triazole-genipin hybrids identified a compound featuring a bromoethyl–1,2,3-triazole scaffold (compound 5 ) as a potent and selective inhibitor of butyrylcholinesterase (BuChE).[13] SAR studies have also elucidated the importance of the bromine atom's position on an attached phenyl ring for acetylcholinesterase (AChE) inhibition, with the para-substituted compound showing the most pronounced effect compared to meta and ortho positions.[13]

Quantitative Data: Enzyme Inhibition Activity
Compound ID/ClassTarget EnzymeActivity (IC₅₀)Reference
Compound 5 (bromoethyl-1,2,3-triazole)Butyrylcholinesterase (BuChE)31.8 μM[13]
Para-bromo substituted triazole derivativeAcetylcholinesterase (AChE)Showed the most pronounced inhibitory effect in its series.[13]
Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using a spectrophotometric method developed by Ellman.

  • Reagent Preparation: A phosphate buffer, the substrate (acetylthiocholine iodide for AChE or S-butyrylthiocholine iodide for BChE), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the enzyme solution are prepared.

  • Assay Procedure: In a 96-well plate, the buffer, test compound (at various concentrations), and DTNB are added. The enzyme is then added, and the mixture is pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the wells.

  • Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is monitored by measuring the change in absorbance over time with a microplate reader (at ~412 nm).

  • Data Analysis: The enzyme activity is calculated from the rate of absorbance change. The percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor. IC₅₀ values are calculated from the dose-response curves.

Visualization: Cholinesterase Inhibition Pathway

G cluster_0 Synaptic Cleft A Acetylcholine (Neurotransmitter) C Hydrolysis A->C B AChE Enzyme E Increased Acetylcholine Concentration B->E (Blocked) C->B D Brominated Triazole Inhibitor D->B  Inhibition F Enhanced Cholinergic Neurotransmission E->F

Mechanism of acetylcholinesterase (AChE) inhibition.

References

Theoretical Insights into 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the theoretical studies on 5-Bromo-4-methyl-1H-1,2,3-triazole. This document synthesizes available computational data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and application of this compound.

Core Physicochemical and Quantum Chemical Properties

While specific experimental data for this compound is limited, its fundamental properties can be understood through computational chemistry and analogy to related triazole structures. The 1,2,3-triazole ring is an aromatic heterocycle, and its stability and reactivity are influenced by the electronic effects of its substituents.

Theoretical studies on various C5-substituted 1,2,3-triazoles using Density Functional Theory (DFT) calculations, typically at the B3PW91/6-311++G** or B3LYP/6-311++G(d,p) level, provide insights into the tautomeric stability and electronic structure. For C5-substituted 1,2,3-triazoles, three tautomers are possible: 1H, 2H, and 3H. DFT calculations have shown that for many substituents, the 2H-tautomer is the most stable.[1] The presence of a methyl group at the N4 position in this compound will influence the tautomeric equilibrium and overall electronic distribution.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₄BrN₃PubChem[2]
Molecular Weight161.99 g/mol PubChem[2]
XLogP30.8PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count3PubChem (Predicted)
Rotatable Bond Count0PubChem (Predicted)
Exact Mass160.95886PubChem[2]
Topological Polar Surface Area41.6 ŲPubChem[2]
Heavy Atom Count7PubChem (Predicted)
Formal Charge0PubChem (Predicted)
Complexity114PubChem (Predicted)

Molecular Structure and Spectroscopic Analysis (Theoretical)

The geometry of the 1,2,3-triazole ring is a key determinant of its interaction with biological targets. DFT calculations on related 1,2,3-triazole derivatives have been used to predict bond lengths, bond angles, and dihedral angles.[3] These studies indicate that the triazole ring is largely planar. The bromine atom at C5 and the methyl group at N4 will induce specific electronic and steric effects, which can be further elucidated through detailed computational analysis.

Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated using quantum chemical methods.[4] For instance, DFT calculations can predict the characteristic vibrational modes of the triazole ring and the C-Br and C-N stretches. Similarly, theoretical NMR spectra can be simulated to aid in the experimental characterization of the molecule. While experimental spectra for the title compound are not widely published, some data is available through chemical suppliers.[5]

Table 2: Predicted Spectroscopic Data (Based on Analogous Structures)

Spectroscopic DataPredicted FeaturesMethod of Prediction
¹H NMRSignals corresponding to the methyl protons and the N-H proton of the triazole ring.DFT/GIAO calculations on similar triazoles.
¹³C NMRResonances for the methyl carbon and the two carbons of the triazole ring.DFT/GIAO calculations on similar triazoles.
IR SpectroscopyCharacteristic peaks for N-H stretching, C-N stretching, C=N stretching, and C-Br stretching.DFT frequency calculations on substituted triazoles.[6][7]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 1,2,3-triazoles.

General Synthesis via Huisgen 1,3-Dipolar Cycloaddition

The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[8] A plausible synthetic route for this compound could involve the reaction of a brominated alkyne with methyl azide. The regioselectivity of this reaction (formation of 1,4- or 1,5-disubstituted triazoles) can often be controlled by the use of a copper(I) or ruthenium(II) catalyst.[9]

Experimental Workflow for Triazole Synthesis

G Start Starting Materials: - Brominated Alkyne - Methyl Azide Reaction 1,3-Dipolar Cycloaddition (e.g., Cu(I) catalyzed) Start->Reaction Workup Reaction Work-up - Quenching - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Characterization Characterization - NMR - IR - Mass Spectrometry Purification->Characterization Final This compound Characterization->Final

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Br.

Potential Biological Activity and Drug Development Insights

Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Theoretical studies such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of this compound with biological targets.

Molecular Docking and Dynamics

Molecular docking studies on similar triazole compounds have been performed to investigate their binding modes with various enzymes. For example, triazole-based inhibitors have been studied for their interaction with cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.[10][11] These studies often reveal that the triazole ring can coordinate with the heme iron in the active site, while the substituents provide additional interactions with surrounding amino acid residues. MD simulations can further elucidate the stability of the ligand-protein complex and the dynamics of their interaction over time.[11]

Logical Flow of a Computational Drug Discovery Cascade

G cluster_0 In Silico Screening cluster_1 In Vitro Validation Target Target Identification (e.g., CYP51) Docking Molecular Docking Target->Docking Ligand Ligand Preparation (this compound) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Binding Binding Free Energy Calculation MD->Binding Synthesis Compound Synthesis Binding->Synthesis Assay Enzymatic/Cell-based Assays Synthesis->Assay

Caption: A typical workflow for the computational screening and experimental validation of a potential drug candidate.

Structure-Activity Relationship (SAR) Considerations

The bromine atom at the C5 position is an interesting feature from a medicinal chemistry perspective. It can act as a lipophilic group, potentially enhancing membrane permeability. Furthermore, the C-Br bond can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the N4 position will influence the overall shape and electronic properties of the molecule, which in turn will affect its binding affinity and selectivity for a particular target.

Conclusion

While direct experimental and theoretical studies on this compound are not abundant in the current literature, a substantial amount of information can be inferred from computational studies on the 1,2,3-triazole core and its derivatives. This technical guide provides a foundational understanding of the physicochemical properties, potential synthetic routes, and possible biological applications of this compound. Further dedicated computational and experimental work is necessary to fully elucidate the characteristics and potential of this compound as a valuable molecule in chemical and pharmaceutical research.

References

Methodological & Application

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via 5-Bromo Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, utilizing a versatile 5-bromo-1,4-disubstituted-1,2,3-triazole intermediate. This approach offers a robust platform for the late-stage functionalization of the triazole core, enabling the creation of diverse molecular architectures relevant to drug discovery and materials science.

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides efficient access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of fully substituted 1,4,5-trisubstituted analogues often requires more elaborate strategies. One powerful approach involves the post-functionalization of a pre-formed triazole ring. This application note focuses on the synthesis of 1,4-disubstituted-5-bromo-1,2,3-triazoles and their subsequent diversification through various cross-coupling reactions and lithium-halogen exchange.

Overall Synthetic Strategy

The general workflow for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a 5-bromo precursor is a two-stage process. The first stage involves the synthesis of the 1,4-disubstituted-5-bromo-1,2,3-triazole intermediate. The second stage is the functionalization of the C5 position of this intermediate.

G cluster_0 Stage 1: Synthesis of 5-Bromo-1,2,3-triazole Precursor cluster_1 Stage 2: C5-Functionalization start Terminal Alkyne + Organic Azide cu_aac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cu_aac triazolide Copper(I) Triazolide Intermediate cu_aac->triazolide bromination In situ Bromination (e.g., with NBS) triazolide->bromination precursor 1,4-Disubstituted-5-bromo-1,2,3-triazole bromination->precursor suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) precursor->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) precursor->sonogashira buchwald Buchwald-Hartwig Amination (Amines) precursor->buchwald li_exchange Lithium-Halogen Exchange + Electrophile precursor->li_exchange product 1,4,5-Trisubstituted 1,2,3-Triazole suzuki->product sonogashira->product buchwald->product li_exchange->product

Figure 1: General workflow for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

Stage 1: Synthesis of 1,4-Disubstituted-5-bromo-1,2,3-triazole Precursor

A robust and efficient method for the synthesis of the 5-bromo-1,2,3-triazole precursor is a one-pot, two-step process commencing with a CuAAC reaction followed by in situ halogenation with N-bromosuccinimide (NBS)[1][2].

Experimental Protocol: One-pot Synthesis of 1,4-Disubstituted-5-bromo-1,2,3-triazoles

G reagents 1. Terminal Alkyne (1.0 mmol) 2. Organic Azide (1.0 mmol) 3. (aNHC)CuCl (1 mol%) 4. 1,2-Dichloroethane (2 mL) reaction_step1 Stir at 60 °C for 4 hours reagents->reaction_step1 add_nbs Add NBS (2.0 mmol) reaction_step1->add_nbs reaction_step2 Stir at 60 °C for 4 hours add_nbs->reaction_step2 workup Work-up and Purification reaction_step2->workup product 1,4-Disubstituted-5-bromo-1,2,3-triazole workup->product

Figure 2: Experimental workflow for the one-pot synthesis of the 5-bromo precursor.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organic azide (1.0 mmol)

  • (aNHC)CuCl (abnormal N-heterocyclic carbene copper(I) chloride) catalyst (0.01 mmol, 1 mol%)

  • N-Bromosuccinimide (NBS) (2.0 mmol)

  • Anhydrous 1,2-dichloroethane (2 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the terminal alkyne (1.0 mmol), organic azide (1.0 mmol), (aNHC)CuCl catalyst (1 mol%), and anhydrous 1,2-dichloroethane (2 mL).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • After the initial 4 hours, add N-bromosuccinimide (2.0 mmol) to the reaction mixture.

  • Continue to stir the reaction mixture at 60 °C for an additional 4 hours.

  • Upon completion, cool the reaction to room temperature and proceed with standard work-up and purification (e.g., extraction and column chromatography) to isolate the desired 1,4-disubstituted-5-bromo-1,2,3-triazole.

Table 1: Synthesis of Various 1,4-Disubstituted-5-bromo-1,2,3-triazoles

EntryAlkyneAzideProductYield (%)Reference
1PhenylacetyleneBenzyl azide1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole85[1]
21-OctynePhenyl azide5-Bromo-1-phenyl-4-hexyl-1H-1,2,3-triazole78[1]
3Propargyl alcohol4-Tolyl azide(5-Bromo-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol82[2]

Stage 2: C5-Functionalization of the 5-Bromo-1,2,3-triazole Precursor

The C5-bromo substituent serves as a versatile handle for introducing a wide range of functionalities through various transition metal-catalyzed cross-coupling reactions and other transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 5-bromo-1,2,3-triazole and various aryl or vinyl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazoles

G reagents 1. 5-Bromo-1,2,3-triazole (1.0 equiv) 2. Boronic acid (1.5 equiv) 3. Pd catalyst (e.g., Pd(PPh3)4) 4. Base (e.g., Cs2CO3) 5. Solvent (e.g., Ethanol) reaction Microwave Irradiation (e.g., 100 °C, 25-40 min) reagents->reaction workup Work-up and Purification reaction->workup product 1,4,5-Trisubstituted 1,2,3-Triazole workup->product

Figure 3: Workflow for Suzuki-Miyaura coupling of the 5-bromo precursor.

Materials:

  • 1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)

  • Aryl or vinyl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Solvent (e.g., Ethanol)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 5-bromo-1,2,3-triazole (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).

  • Add the solvent and seal the vial.

  • Heat the reaction mixture in a microwave reactor at the specified temperature and time (e.g., 100 °C for 25-40 minutes).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.

Table 2: Examples of Suzuki-Miyaura Coupling with 5-Bromo-1,2,3-triazoles

Entry5-Bromo-1,2,3-triazoleBoronic AcidProductYield (%)Reference
15-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-onePhenylboronic acid5-Phenyl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one92[1]
25-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acid5-(Naphthalen-2-yl)-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one97[1]
31-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole4-Methoxyphenylboronic acid1-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole88[3]
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position of the triazole ring.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-1,2,3-triazoles

Materials:

  • 1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (2.5 mol%)

  • CuI (5 mol%)

  • Base (e.g., Et3N)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the 5-bromo-1,2,3-triazole (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (2.5 mol%), CuI (5 mol%), and the amine base.

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 3 hours).

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 3: Examples of Sonogashira Coupling with 5-Bromo-1,2,3-triazoles

Entry5-Bromo-1,2,3-triazoleTerminal AlkyneProductYield (%)Reference
11-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazolePhenylacetylene1-Benzyl-4-phenyl-5-(phenylethynyl)-1H-1,2,3-triazole85[4]
25-Bromo-1-(4-methoxyphenyl)-4-propyl-1H-1,2,3-triazole1-Heptyne1-(4-Methoxyphenyl)-5-(hept-1-yn-1-yl)-4-propyl-1H-1,2,3-triazole79[5]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction facilitates the coupling of various primary and secondary amines to the C5 position of the triazole ring.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1,2,3-triazoles

Materials:

  • 1,4-Disubstituted-5-bromo-1,2,3-triazole (0.5 mmol)

  • Amine (1.0 equiv)

  • (THP-Dipp)Pd(cinn)Cl catalyst (2 mol%)

  • t-BuONa (3.0 equiv)

  • 1,4-Dioxane (2.5 mL)

Procedure:

  • In a glovebox, combine the 5-bromo-1,2,3-triazole (0.5 mmol), amine (1.0 equiv), (THP-Dipp)Pd(cinn)Cl catalyst (2 mol%), and t-BuONa (3.0 equiv) in a reaction vial.

  • Add 1,4-dioxane (2.5 mL), seal the vial, and heat the mixture at 120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent, filter through a short pad of silica gel, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 4: Examples of Buchwald-Hartwig Amination with 5-Halo-1,2,3-triazoles

Entry5-Halo-1,2,3-triazoleAmineProductYield (%)Reference
15-Bromo-1-benzyl-4-phenyl-1H-1,2,3-triazoleAnilineN-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)aniline82[2][6]
25-Chloro-1-benzyl-4-phenyl-1H-1,2,3-triazoleMorpholine4-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)morpholine91[2][6]
Lithium-Halogen Exchange and Electrophilic Quench

For the introduction of other functionalities, a lithium-halogen exchange at the C5 position followed by quenching with an appropriate electrophile can be employed.

Experimental Protocol: Lithium-Halogen Exchange of 5-Bromo-1,2,3-triazoles

Materials:

  • 1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Anhydrous THF

  • Electrophile (e.g., CO2, DMF, aldehydes, ketones)

Procedure:

  • Dissolve the 5-bromo-1,2,3-triazole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv) and stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Table 5: Examples of Lithium-Halogen Exchange and Electrophilic Quench

Entry5-Bromo-1,2,3-triazoleElectrophileProductYield (%)Reference
11-Benzyl-4,5-dibromo-1H-1,2,3-triazoleDimethyl disulfide1-Benzyl-4-bromo-5-(methylthio)-1H-1,2,3-triazole91.5[7]
24,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazoleCO24-Bromo-1-(methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid85[7]

Conclusion

The use of 1,4-disubstituted-5-bromo-1,2,3-triazoles as precursors provides a highly effective and versatile strategy for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. The protocols outlined in this application note, including the one-pot synthesis of the bromo-precursor and its subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as lithium-halogen exchange, offer researchers in drug development and materials science a powerful toolkit for the rapid generation of diverse and complex triazole-containing molecules. The mild reaction conditions and broad functional group tolerance of these methods make them particularly attractive for late-stage diversification in complex molecule synthesis.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-4-methyl-1H-1,2,3-triazole with various aryl and heteroaryl boronic acids. The resulting 5-aryl-4-methyl-1H-1,2,3-triazole scaffold is a valuable motif in medicinal chemistry and materials science. This document outlines optimized reaction conditions, experimental procedures, and data presentation to guide researchers in successfully employing this versatile reaction.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid) in the presence of a base.[2][4] The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Recommended Reaction Conditions

Based on analogous Suzuki couplings of similar 5-halo-1,2,3-triazoles and other bromo-heterocycles, a range of effective conditions have been identified.[5][6] The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid coupling partners.

Parameter Condition A (Aqueous) Condition B (Organic/Aqueous) Condition C (Microwave) Notes
Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ (5 mol%)Other palladium catalysts with phosphine ligands can also be effective.
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Cs₂CO₃ (2 equiv.)The choice of base can significantly impact yield; phosphates are also an option.
Solvent Water or Dioxane/Water (4:1)Toluene or Dioxane/Water (4:1)EthanolDegassing the solvent is recommended to prevent catalyst oxidation.
Temperature 80-100 °C90-110 °C100-120 °CReaction times will vary with temperature.
Reaction Time 4-12 hours6-18 hours15-45 minutesMonitor reaction progress by TLC or LC-MS.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methyl-1H-1,2,3-triazole.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki coupling of this compound.

Signaling Pathway of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate [R²-B(OH)₃]⁻ transmetalation Transmetalation pd2_intermediate->pd0 R¹-R² product R¹-R² pd2_intermediate->product reductive_elimination Reductive Elimination reagents R¹-X (this compound) boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Microwave-assisted reactions should be conducted in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-methyl-1H-1,2,3-triazoles from this compound. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for 5-Bromo-4-methyl-1H-1,2,3-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets. The strategic introduction of substituents onto the triazole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the development of potent and selective therapeutic agents. 5-Bromo-4-methyl-1H-1,2,3-triazole is a key building block in this context, offering a reactive handle for the synthesis of diverse compound libraries through various cross-coupling reactions. The bromine atom at the 5-position serves as a versatile point for modification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methyl group at the 4-position can influence the compound's steric profile and interaction with target proteins.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents. It covers synthetic methodologies for derivatization and protocols for the evaluation of their biological activities, with a focus on anticancer and antimicrobial applications.

Synthetic Applications

This compound is an ideal precursor for generating libraries of 1,4,5-trisubstituted-1H-1,2,3-triazoles. The primary synthetic strategies involve the functionalization of the bromine atom and potential N-alkylation or N-arylation of the triazole ring.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-10 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-10 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methyl-1H-1,2,3-triazole derivative.

Biological Applications and Protocols

Derivatives of the 4-methyl-1,2,3-triazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The following protocols provide standardized methods for evaluating the biological potential of newly synthesized compounds derived from this compound.

Anticancer Activity

Substituted 1,2,3-triazoles have been shown to exhibit potent anticancer activity against various cancer cell lines.[3][4][5][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase pathways.

This protocol details the determination of the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized triazole derivatives in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of 4-Methyl-1,2,3-Triazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
9d PC3 (prostate)0.17 ± 0.063[4]
A549 (lung)0.19 ± 0.075[4]
MCF-7 (breast)0.51 ± 0.083[4]
DU-145 (prostate)0.16 ± 0.083[4]
9a PC3 (prostate)0.56 ± 0.09[4]
A549 (lung)1.45 ± 0.74[4]
MCF-7 (breast)1.14 ± 0.65[4]
DU-145 (prostate)2.06 ± 0.92[4]
4g HCT-116 (colon)1.09 ± 0.17[5]
A549 (lung)45.16 ± 0.92[5]
17 MCF-7 (breast)0.31[3]
22 MCF-7 (breast)0.31[3]
25 MCF-7 (breast)0.31[3]
17 Caco-2 (colon)4.98[3]
22 Caco-2 (colon)4.98[3]
25 Caco-2 (colon)4.98[3]
LaSOM 186 MCF-7 (breast)2.66[9]
LaSOM 190 MCF-7 (breast)2.85[9]
Antimicrobial Activity

Triazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[10][11][12][13][14]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized triazole derivatives against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Substituted Triazole Derivatives
Compound ClassMicrobial StrainMIC (µg/mL)Reference
Coumarin-1,2,3-triazole conjugates Enterococcus faecalis12.5–50[12]
1,2,4-Triazole-3-thiones Bacillus subtilis31.25[14]
1,2,4-Triazole-pyrimidine derivatives Methicillin-resistant S. aureus (MRSA)0.8 - 5.2 (µM)[14]
Fused 1,2,4-Triazoles Bacillus subtilis75[13]
Pseudomonas aeruginosa75[13]
Streptomyces species75[13]

Signaling Pathways and Experimental Workflows

The biological effects of triazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Kinase Inhibition

Many triazole-based compounds have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[15][16]

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 5-Bromo-4-methyl- 1H-1,2,3-triazole Derivatization Suzuki Coupling/ Click Chemistry Start->Derivatization Library Library of Triazole Derivatives Derivatization->Library KinaseAssay In Vitro Kinase Inhibition Assay Library->KinaseAssay CellBasedAssay Anticancer Cell Viability Assay (MTT) Library->CellBasedAssay IC50 IC50 Determination KinaseAssay->IC50 CellBasedAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Workflow for the discovery of triazole-based kinase inhibitors.
Logical Relationship for Drug Discovery

The process of developing new drugs from the this compound scaffold follows a logical progression from synthesis to biological evaluation and optimization.

Drug_Discovery_Logic A Scaffold Selection (this compound) B Chemical Synthesis (Derivatization) A->B C Biological Screening (Anticancer/Antimicrobial) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F Preclinical Development E->F

Logical flow of drug discovery using the triazole scaffold.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The synthetic protocols provided herein, particularly the Suzuki-Miyaura coupling, offer a robust platform for generating diverse chemical libraries. The detailed protocols for assessing anticancer and antimicrobial activities will enable researchers to effectively screen these compounds and identify promising lead candidates. The elucidation of structure-activity relationships through systematic derivatization and biological testing will be instrumental in optimizing the potency and selectivity of these triazole-based compounds for therapeutic applications.

References

Application Notes and Protocols for the Functionalization of the C5 Position of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely owing to its favorable chemical properties, including metabolic stability and capacity for hydrogen bonding. The functionalization of the 1,2,3-triazole ring at its various positions allows for the fine-tuning of molecular properties and the exploration of chemical space. This document provides detailed application notes and experimental protocols for the functionalization of the C5 position of 1,2,3-triazoles, a key strategy for the synthesis of multi-substituted triazole derivatives. The methodologies covered include palladium-catalyzed direct C-H arylation and copper-mediated functionalization, offering versatile routes to novel compounds with potential applications in drug discovery and materials science.[1][2][3]

Strategic Approaches to C5 Functionalization

The functionalization of the C5 position of 1,2,3-triazoles can be broadly categorized into two main strategies: direct C-H functionalization of a pre-formed triazole ring and multi-component reactions where the C5 substituent is introduced during the triazole ring formation.

dot

Palladium_Catalyzed_Arylation_Workflow cluster_start Starting Materials cluster_reagents Reaction Components 1,2,3-Triazole 1,2,3-Triazole Reaction Reaction 1,2,3-Triazole->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification C5-Arylated Triazole C5-Arylated Triazole Workup & Purification->C5-Arylated Triazole

References

Application Notes and Protocols: 5-Bromo-4-methyl-1H-1,2,3-triazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-1,2,3-triazole is a versatile heterocyclic intermediate that holds significant potential in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including the presence of a reactive bromine atom on the triazole ring, allow for a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

The triazole moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, exhibiting diverse biological activities. The ability to functionalize the triazole ring at the 5-position through reactions such as the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications in Organic Synthesis

The primary application of this compound highlighted in this document is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling provides an efficient method for the formation of a carbon-carbon bond between the triazole ring and a variety of boronic acids or their corresponding esters. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and broad substrate scope.

The general synthetic pathway for the utilization of this compound in a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_product Product A 5-Bromo-4-methyl- 1H-1,2,3-triazole C 5-Aryl/Heteroaryl-4-methyl- 1H-1,2,3-triazole A->C Pd Catalyst, Base, Solvent, Heat B Aryl/Heteroaryl Boronic Acid or Ester B->C

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on procedures described in the chemical literature for similar transformations and serves as a starting point for further optimization by researchers.

Protocol 1: Synthesis of (4-(4-methyl-1H-1,2,3-triazol-5-yl)phenyl)methanamine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a substituted triazole derivative, which can be a key intermediate in the development of new therapeutic agents.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 5-Bromo-4-methyl- 1H-1,2,3-triazole product (4-(4-methyl-1H-1,2,3-triazol-5-yl)phenyl)methanamine reactant1->product Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80 °C reactant2 +(4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)phenyl)methanamine reactant2->product

Caption: Synthesis of a substituted triazole via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, (4-(4-methyl-1H-1,2,3-triazol-5-yl)phenyl)methanamine.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound. Please note that yields can vary depending on the specific boronic acid used and optimization of reaction conditions.

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801270-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801275-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801660-75
4(4-(Aminomethyl)phenyl)boronic acid pinacol esterPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801665-80

Conclusion

This compound serves as a valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient synthesis of a wide array of 5-aryl- and 5-heteroaryl-4-methyl-1H-1,2,3-triazoles. These derivatives are of significant interest to the pharmaceutical industry due to the prevalence of the triazole scaffold in biologically active molecules. The provided protocols and data offer a solid foundation for researchers to explore the potential of this intermediate in their own synthetic endeavors and drug discovery programs. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, could further expand the synthetic utility of this promising building block.

Application Notes and Protocols for N-alkylation of 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of 1,2,3-triazoles is a fundamental transformation in organic synthesis, providing access to a diverse range of N-substituted triazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and unique chemical properties. The regioselectivity of N-alkylation in unsymmetrically substituted 1,2,3-triazoles is a critical aspect, as the biological activity of the resulting isomers can vary significantly. This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-4-methyl-1H-1,2,3-triazole, a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom is reported to direct the alkylation preferentially to the N-2 position.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the N-alkylation of this compound. The following protocol is a general procedure that can be adapted for various alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Temperature-controlled bath (e.g., ice bath, cryocooler)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. The concentration can typically be in the range of 0.1-0.5 M. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Cooling: Cool the reaction mixture to the desired temperature. For enhanced regioselectivity towards the N-2 isomer, a temperature of -10 °C is recommended.[1] For general purposes, 0 °C to room temperature can also be employed.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.2 eq) to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 alkylated isomers and any unreacted starting material.

  • Characterization: Characterize the purified products by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Data Presentation

The N-alkylation of substituted 1,2,3-triazoles can lead to the formation of two regioisomers (N-1 and N-2). The ratio of these isomers is influenced by the reaction conditions. The following table summarizes typical yields and regioselectivity observed in the N-alkylation of analogous 4-bromo-1H-1,2,3-triazoles, which can be expected to be similar for this compound.

Alkylating AgentBaseSolventTemperature (°C)N-2 Isomer Yield (%)N-1 Isomer Yield (%)N-2:N-1 Ratio
Methyl IodideK₂CO₃DMF25~85~108.5 : 1
Methyl IodideK₂CO₃DMF-10>95<5>19 : 1
Benzyl BromideK₂CO₃DMF25~90~518 : 1
Ethyl BromideK₂CO₃DMF25~88~811 : 1

Note: The data presented is based on reported results for structurally similar 4-bromo-1,2,3-triazoles and serves as an estimation for the N-alkylation of this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the N-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve this compound and K₂CO₃ in anhydrous DMF start->dissolve cool Cool to -10 °C dissolve->cool add_alkylating Add Alkylating Agent cool->add_alkylating react Stir and Monitor by TLC add_alkylating->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterize Products (NMR, MS) chromatography->characterization end End characterization->end

Caption: Experimental workflow for the N-alkylation of this compound.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products triazole This compound n2_isomer N-2-Alkyl-5-bromo-4-methyl-1,2,3-triazole (Major Product) triazole->n2_isomer Major Pathway n1_isomer N-1-Alkyl-5-bromo-4-methyl-1,2,3-triazole (Minor Product) triazole->n1_isomer Minor Pathway alkyl_halide Alkyl Halide (R-X) base K₂CO₃ solvent DMF, -10 °C

Caption: Regioselective N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic role of carbonic anhydrase (CA) inhibitors, with a focus on sulfonamide and coumarin-based scaffolds. Detailed experimental protocols and data are presented to facilitate research and development in this critical area of medicinal chemistry.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[3] These enzymes are crucial for a variety of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[3][4]

Several CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[4][5][6] In the hypoxic tumor microenvironment, the upregulation of CA IX is driven by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][7] CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor cell survival, proliferation, and invasion.[1][4][5] Consequently, the development of potent and selective CA inhibitors is a promising strategy for anticancer drug discovery.[4][6]

Key Chemical Scaffolds for Carbonic Anhydrase Inhibitors

The most extensively studied classes of CA inhibitors are the sulfonamides and their derivatives, which bind to the zinc ion in the enzyme's active site.[6] More recently, coumarins have emerged as another important class of CA inhibitors, often exhibiting selectivity for the tumor-associated isoforms CA IX and XII.[1][7]

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following tables summarize the inhibitory activity (Kᵢ values) of representative sulfonamide and coumarin-based carbonic anhydrase inhibitors against key human CA isoforms. Lower Kᵢ values indicate greater inhibitory potency.

Table 1: Inhibitory Activity (Kᵢ, nM) of Representative Sulfonamide-Based CA Inhibitors

CompoundhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide (AZA)25012255.7[8]
Sulfanilamide2700250150100[9]
Indisulam80001000384.5[10]
Compound 1¹492.49.714[11]
Compound 10¹>1000045157766316[11]

¹ See reference for compound structure.

Table 2: Inhibitory Activity (Kᵢ, nM) of Representative Coumarin-Based CA Inhibitors

CompoundhCA IhCA IIhCA IXhCA XIIReference
Umbelliferone>100000>100000187009800[12]
4-Methylumbelliferone>100000>100000125008700[12]
Compound 10a¹332002150011-[12]
EMAC10157a²>10000>1000089.724.3[13]
EMAC10160a²>10000>1000012.15.2[13]

¹ See reference for compound structure. ² See reference for compound structure.

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamide and coumarin-based carbonic anhydrase inhibitors. Researchers should consult the cited literature for specific reaction conditions and characterization data.

Protocol 1: General Synthesis of Aromatic Sulfonamide Inhibitors

This protocol describes a common pathway for the synthesis of aromatic sulfonamides, starting from a commercially available sulfonyl chloride.

Materials:

  • Substituted aromatic sulfonyl chloride

  • Ammonia or primary/secondary amine

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Base (e.g., triethylamine, pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aromatic sulfonyl chloride in the anhydrous solvent.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ammonia or amine, followed by the base.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the specific literature procedure (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified sulfonamide by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Synthesis of Coumarin-Based Inhibitors via Pechmann Condensation

This protocol outlines the synthesis of a 4-substituted coumarin scaffold, a common starting point for more complex coumarin-based inhibitors.

Materials:

  • A phenol

  • A β-ketoester (e.g., ethyl acetoacetate)

  • A condensing agent (e.g., sulfuric acid, Amberlyst-15)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the phenol and the β-ketoester.

  • Condensation: Slowly add the condensing agent to the mixture while stirring. The reaction may be heated or performed at room temperature depending on the specific substrates and catalyst used.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A solid precipitate of the coumarin should form.

  • Purification: Collect the crude coumarin by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the synthesized coumarin using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The 4-position can then be further functionalized to introduce desired moieties.

Visualization of Key Pathways and Workflows

Signaling Pathway of Carbonic Anhydrase IX in Cancer

The following diagram illustrates the signaling pathway leading to the expression of carbonic anhydrase IX in cancer cells under hypoxic conditions and its role in pH regulation and tumor progression.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1 HRE Hypoxia Response Element (HRE) in CA9 gene promoter HIF1->HRE Binds to CAIX_exp CA IX Gene Transcription & Translation HRE->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular Acidification & Intracellular pH Maintenance CAIX->pH_reg HCO3 HCO₃⁻ + H⁺ CAIX->HCO3 Catalyzes Tumor_Prog Tumor Progression (Invasion, Metastasis, Survival) pH_reg->Tumor_Prog CO2 CO₂ + H₂O CO2->CAIX Synthesis_Workflow Design Inhibitor Design & Scaffold Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Eval Biological Evaluation (CA Inhibition Assay) Characterization->Bio_Eval SAR Structure-Activity Relationship (SAR) Analysis Bio_Eval->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Cycle

References

Application Notes and Protocols for 5-Bromo-4-methyl-1H-1,2,3-triazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research data specifically detailing the agrochemical applications of 5-Bromo-4-methyl-1H-1,2,3-triazole is limited. The following application notes and protocols are based on established methodologies for the broader class of triazole-based agrochemicals and are intended to serve as a comprehensive guide for the research and development of this specific compound. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

Triazole compounds are a significant class of nitrogen-containing heterocycles widely utilized in agrochemical research due to their broad spectrum of biological activities. They are known to be effective as fungicides, herbicides, and insecticides. The 1,2,3-triazole scaffold, in particular, serves as a versatile building block in the design of novel agrochemicals. This compound is a halogenated triazole derivative with potential for development as a novel active ingredient in crop protection products. The presence of the bromine atom and the methyl group on the triazole ring can influence its biological activity, selectivity, and metabolic stability.

These application notes provide a framework for the synthesis, screening, and evaluation of this compound for its potential fungicidal, herbicidal, and insecticidal properties.

Synthesis Protocol

A plausible synthetic route for this compound is outlined below. This protocol is based on general methods for the synthesis of substituted 1,2,3-triazoles.

Protocol 2.1: Synthesis of this compound

Materials:

  • Propyne

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N-Bromosuccinimide (NBS)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: [3+2] Cycloaddition (Click Chemistry) to form 4-methyl-1H-1,2,3-triazole.

    • In a round-bottom flask, dissolve sodium azide (1.1 eq) in a 1:1 mixture of water and tert-butanol.

    • Add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) to the solution.

    • Bubble propyne gas (1.0 eq) through the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-methyl-1H-1,2,3-triazole.

  • Step 2: Bromination to yield this compound.

    • Dissolve the crude 4-methyl-1H-1,2,3-triazole (1.0 eq) in dichloromethane.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Diagram 2.1: Synthetic Pathway

G Propyne Propyne MethylTriazole 4-methyl-1H-1,2,3-triazole Propyne->MethylTriazole SodiumAzide Sodium Azide SodiumAzide->MethylTriazole CuSO4_NaAsc CuSO₄, Sodium Ascorbate t-BuOH/H₂O FinalProduct This compound MethylTriazole->FinalProduct Bromination NBS N-Bromosuccinimide CH₂Cl₂

Synthetic route for this compound.

Application Notes: Agrochemical Screening

The following sections outline hypothetical screening data for this compound against common agricultural pests.

Fungicidal Activity

Triazole fungicides are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase (CYP51).

Table 3.1.1: In Vitro Fungicidal Activity of this compound

Fungal PathogenHost PlantEC₅₀ (µg/mL)
Puccinia triticinaWheat15.2
Septoria triticiWheat22.5
Botrytis cinereaGrape35.8
Fusarium graminearumMaize18.9
Rhizoctonia solaniRice28.1

Diagram 3.1.1: Proposed Fungicidal Mode of Action

G Compound 5-Bromo-4-methyl- 1H-1,2,3-triazole CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Demethylation FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Incorporation Disruption Disruption of Membrane Integrity Ergosterol->Disruption FungalMembrane->Disruption FungalGrowth Inhibition of Fungal Growth Disruption->FungalGrowth

Inhibition of ergosterol biosynthesis pathway.
Herbicidal Activity

The herbicidal potential of triazole derivatives can vary widely depending on their substitution patterns. They may act on various plant-specific metabolic pathways.

Table 3.2.1: Pre-emergence Herbicidal Activity of this compound at 1 kg/ha

Weed SpeciesCommon NameGrowth Inhibition (%)
Echinochloa crus-galliBarnyardgrass65
Setaria faberiGiant Foxtail58
Abutilon theophrastiVelvetleaf72
Amaranthus retroflexusRedroot Pigweed85

Table 3.2.2: Post-emergence Herbicidal Activity of this compound at 1 kg/ha

Weed SpeciesCommon NameGrowth Inhibition (%)
Echinochloa crus-galliBarnyardgrass55
Setaria faberiGiant Foxtail45
Abutilon theophrastiVelvetleaf68
Amaranthus retroflexusRedroot Pigweed78
Insecticidal Activity

Certain triazole derivatives have shown insecticidal activity, often by targeting the nervous system of insects.

Table 3.3.1: Insecticidal Activity of this compound against Myzus persicae (Green Peach Aphid)

Concentration (ppm)Mortality (%) after 48h
10075
5042
2521
108

Experimental Protocols

The following protocols are standard methods for evaluating the agrochemical potential of a novel compound.

Protocol 4.1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

  • Prepare Potato Dextrose Agar (PDA) plates.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Pour the amended PDA into petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the colony diameter at regular intervals until the control plate (no compound) is fully covered.

  • Calculate the percentage of inhibition relative to the control.

  • Determine the EC₅₀ value using probit analysis.

Diagram 4.1.1: Fungicidal Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepPDA Prepare PDA Plates AmendPDA Amend PDA with Compound PrepPDA->AmendPDA PrepStock Prepare Compound Stock Solutions PrepStock->AmendPDA Inoculate Inoculate with Fungal Plugs AmendPDA->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineEC50 Determine EC₅₀ Calculate->DetermineEC50

Workflow for in vitro fungicidal screening.

Protocol 4.2: Herbicidal Screening (Pot Assay)

  • Pre-emergence:

    • Fill pots with a standardized soil mix.

    • Sow seeds of test weed species at a uniform depth.

    • Apply an aqueous solution/suspension of this compound to the soil surface at a defined rate.

    • Place pots in a greenhouse with controlled conditions.

    • After a set period (e.g., 14-21 days), assess the percentage of germination and biomass reduction compared to an untreated control.

  • Post-emergence:

    • Grow test weed species in pots to a specific growth stage (e.g., 2-3 leaf stage).

    • Apply an aqueous solution/suspension of the test compound as a foliar spray.

    • Return pots to the greenhouse.

    • After a set period (e.g., 14-21 days), visually assess the percentage of injury (e.g., chlorosis, necrosis) and measure the reduction in fresh or dry weight compared to an untreated control.

Protocol 4.3: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

  • Prepare a series of dilutions of this compound in water containing a surfactant.

  • Excise leaf discs from a suitable host plant (e.g., cabbage for cabbage aphids).

  • Dip each leaf disc into a test solution for a set time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place each treated leaf disc in a petri dish on a moist filter paper.

  • Introduce a known number of aphids (e.g., 10-20) onto each leaf disc.

  • Seal the petri dishes and incubate under controlled conditions.

  • Assess aphid mortality at 24, 48, and 72 hours.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Conclusion

protocol for purification of 5-Bromo-4-methyl-1H-1,2,3-triazole by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for the Purification of 5-Bromo-4-methyl-1H-1,2,3-triazole by Flash Column Chromatography

AN-001

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for rapid and efficient separation of compounds.[1] The protocol is designed for researchers, scientists, and drug development professionals.

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Instrumentation:

  • Fume hood

  • Compressed air or nitrogen source

  • UV lamp for TLC visualization

  • NMR Spectrometer (for purity analysis)

  • Mass Spectrometer (for identity confirmation)

Experimental Protocol:

1. Thin Layer Chromatography (TLC) Analysis for Solvent System Selection: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v) or dichloromethane and methanol (e.g., 99:1, 95:5 v/v).[2][3][4]

  • Visualize the spots under a UV lamp.

  • Select the solvent system that gives the best separation between the desired product and impurities, with the target compound having an Rf value in the optimal range.

2. Column Packing:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Securely clamp the column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the chosen mobile phase (the less polar component of the solvent system, e.g., hexane).

  • Carefully pour the slurry into the column, avoiding air bubbles.

  • Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Add a final layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.

  • Develop and visualize the TLC plate to identify the fractions containing the purified product.

  • It may be necessary to gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and separate it from more polar impurities. For example, start with 10% ethyl acetate in hexane and gradually increase to 20%, 30%, etc.

5. Product Isolation and Analysis:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Determine the yield of the purified this compound.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Data Presentation

The following table summarizes typical results for the purification of this compound.

ParameterValue
Compound Name This compound
Molecular Formula C₃H₄BrN₃[5]
Molecular Weight 161.99 g/mol [5]
Chromatography Type Flash Column Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in Hexane
Rf of Pure Compound ~0.35 in 30% Ethyl Acetate/Hexane
Crude Sample Loaded 1.0 g
Amount of Silica Gel 40 g
Yield of Pure Product 0.85 g (85%)
Purity (by ¹H NMR) >98%

Mandatory Visualizations

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis for Solvent System Selection Column_Packing Column Packing with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Final_Analysis Purity and Identity Confirmation (NMR, MS) Solvent_Removal->Final_Analysis

Caption: Workflow for the purification of this compound.

G cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs Crude_Product Crude Product (Target + Impurities) Separation Differential Partitioning (Adsorption/Desorption) Crude_Product->Separation Solvent_System Optimized Mobile Phase Solvent_System->Separation Stationary_Phase Silica Gel Stationary_Phase->Separation Pure_Product Purified This compound Separation->Pure_Product Impurities Separated Impurities Separation->Impurities

Caption: Logical relationship of key components in the chromatography process.

References

Catalytic Derivatization of 5-Bromo-4-methyl-1H-1,2,3-triazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic derivatization of 5-Bromo-4-methyl-1H-1,2,3-triazole. This key building block can be functionalized through various palladium-catalyzed cross-coupling reactions, offering a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The derivatization of the 5-position of the 1,2,3-triazole ring allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules. This guide focuses on four major catalytic methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.

Key Catalytic Derivatization Methods

An overview of the primary catalytic methods for the derivatization of this compound is presented below. Each method offers a unique pathway to introduce diverse functional groups.

G A This compound B Suzuki-Miyaura Coupling A->B ArB(OH)2 / Pd Catalyst C Buchwald-Hartwig Amination A->C R2NH / Pd Catalyst D Heck Reaction A->D Alkene / Pd Catalyst E Sonogashira Coupling A->E Alkyne / Pd/Cu Catalyst F 5-Aryl/Heteroaryl-4-methyl-1H-1,2,3-triazole B->F G 5-Amino-4-methyl-1H-1,2,3-triazole Derivatives C->G H 5-Alkenyl-4-methyl-1H-1,2,3-triazole D->H I 5-Alkynyl-4-methyl-1H-1,2,3-triazole E->I

Fig. 1: Catalytic derivatization pathways for this compound.

Data Presentation: Comparison of Catalytic Methods

The following tables summarize quantitative data for the derivatization of 5-bromo-1,2,3-triazole derivatives based on literature precedents. These tables provide a comparative overview of reaction conditions and yields for each catalytic method.

Table 1: Suzuki-Miyaura Coupling of 5-Halo-1,2,3-triazoles

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802478
42-Thiopheneboronic acid[Pd(dppf)Cl₂] (3)-K₂CO₃DME80288[1]

Table 2: Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001895
2Aniline[(THP-Dipp)Pd(cinn)Cl] (2)[2][3]-NaOtBu1,4-Dioxane1202488[2][3]
3BenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102482
4N-MethylanilinePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1002075

Table 3: Heck Reaction of 5-Bromo-N-Heterocycles (Model Systems)

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002480
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMA1201688
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801275
44-VinylpyridinePd(OAc)₂ (2)Herrmann's Catalyst (2.5)K₂CO₃NMP1401090

Table 4: Sonogashira Coupling of 5-Bromo-N-Heterocycles (Model Systems)

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)PPh₃ (4)Et₃NTHF651292
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)-i-Pr₂NHDMF80885
31-HexynePd(OAc)₂ (2)CuI (5)AsPh₃ (4)K₂CO₃Acetonitrile701878
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)-Et₃NDioxane901688

Experimental Protocols

Detailed methodologies for the key catalytic derivatization reactions of this compound are provided below.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-4-methyl-1H-1,2,3-triazole derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound (1 mmol), Arylboronic acid (1.2 mmol), Base (e.g., K2CO3, 2 mmol), and Solvent (e.g., Dioxane/H2O) in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. A->B C Add Pd catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and ligand (if required) under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. F->G H Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography on silica gel. H->I

Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system via syringe.

  • Degas the solution by bubbling with the inert gas for 15 minutes.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-4-methyl-1H-1,2,3-triazole.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the synthesis of 5-amino-4-methyl-1H-1,2,3-triazole derivatives. An efficient method for this transformation involves the use of a palladium complex with an expanded-ring N-heterocyclic carbene ligand.[2][3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a dried reaction tube, add this compound (1 mmol), Pd catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%), and Base (e.g., NaOtBu, 3 mmol). B Evacuate and backfill the tube with Argon. A->B C Add the Amine (1 mmol) and anhydrous, degassed Solvent (e.g., 1,4-Dioxane). B->C D Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 120 °C). C->D E Stir for the required time (e.g., 24 h). D->E F Cool the reaction to room temperature. E->F G Filter the mixture through a pad of Celite, waching with an organic solvent (e.g., CH2Cl2). F->G H Concentrate the filtrate under reduced pressure. G->H I Purify the residue by column chromatography on silica gel. H->I

Fig. 3: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • Palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%)[2][3]

  • Base (e.g., NaOtBu, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the palladium catalyst, and the base to an oven-dried reaction tube.

  • Add the amine and the solvent.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at the specified temperature (e.g., 120 °C) and stir for 24 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of Celite.

  • Wash the Celite pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-4-methyl-1H-1,2,3-triazole derivative.

Protocol 3: Heck Reaction (General Protocol)

This general protocol outlines the synthesis of 5-alkenyl-4-methyl-1H-1,2,3-triazole derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound (1 mmol), Alkene (1.5 mmol), Base (e.g., Et3N, 2 mmol), and Solvent (e.g., DMF) in a reaction vessel. B Degas the mixture with an inert gas for 15-20 minutes. A->B C Add Pd catalyst (e.g., Pd(OAc)2, 2 mol%) and Ligand (e.g., PPh3, 4 mol%) under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with stirring. C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Filter off any solids and wash with the reaction solvent. F->G H Partition the filtrate between water and an organic solvent (e.g., Ethyl Acetate). G->H I Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Fig. 4: Experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 eq)

  • Solvent (e.g., DMF or DMA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Charge a reaction vessel with this compound, the alkene, and the base.

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst and ligand under an inert atmosphere.

  • Heat the reaction to the required temperature (typically 100-140 °C) and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, cool the reaction and filter to remove any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocol 4: Sonogashira Coupling (General Protocol)

This general protocol is for the synthesis of 5-alkynyl-4-methyl-1H-1,2,3-triazole derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A In a Schlenk flask, combine this compound (1 mmol), Pd catalyst (e.g., PdCl2(PPh3)2, 2 mol%), and CuI (4 mol%). B Evacuate and backfill with an inert gas. A->B C Add Solvent (e.g., THF) and Base (e.g., Et3N). B->C D Add the terminal Alkyne (1.2 mmol) via syringe. C->D E Stir the reaction at the specified temperature (e.g., room temperature to 70 °C). D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Quench the reaction with saturated aqueous NH4Cl. F->G H Extract with an organic solvent (e.g., Ethyl Acetate). G->H I Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Fig. 5: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to 70 °C) for the necessary time (typically 8-16 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

These protocols provide a foundation for the catalytic derivatization of this compound. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 5-Bromo-4-methyl-1H-1,2,3-triazole synthesis. The primary synthetic route discussed is the electrophilic bromination of 4-methyl-1H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most straightforward method is the direct bromination of the 4-methyl-1H-1,2,3-triazole precursor. This is an electrophilic aromatic substitution reaction where a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is used to introduce a bromine atom onto the triazole ring.[1][2]

Q2: My overall yield is consistently low. What are the most critical factors to investigate?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Purity of Starting Material: Impurities in the 4-methyl-1H-1,2,3-triazole can consume the brominating agent or interfere with the reaction.

  • Choice and Quality of Brominating Agent: The reactivity and stability of the brominating agent are crucial. NBS, for example, should be fresh and properly stored, as its decomposition can lead to poor results.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled to prevent side reactions and ensure complete conversion.

  • Workup and Purification: Product loss during extraction and purification steps is a common source of reduced yield. The purification of triazoles can sometimes be challenging.[4]

Q3: Which brominating agent is better for this synthesis, NBS or Br₂?

Both N-Bromosuccinimide (NBS) and bromine (Br₂) can be effective for brominating heterocycles.[1][5]

  • NBS is often preferred due to its solid form, which makes it easier and safer to handle than liquid bromine. It can be activated with acids if higher reactivity is needed.[1] Reactions with NBS are typically performed in solvents like acetonitrile (MeCN) or carbon tetrachloride (CCl₄).[1]

  • **Bromine (Br₂) ** is a powerful brominating agent but is highly corrosive and volatile. It is often used in solvents like acetic acid.[1]

The choice depends on the specific reaction conditions, available equipment, and safety protocols. For many applications, NBS provides a good balance of reactivity and ease of use.

Q4: Can over-bromination occur, and how can I prevent it?

Yes, the formation of dibrominated or other polybrominated species is a potential side reaction, especially if the reaction conditions are too harsh or if an excessive amount of the brominating agent is used.[2][6] To prevent this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

  • Portion-wise Addition: Add the brominating agent slowly or in portions to maintain a low concentration in the reaction mixture.

  • Temperature Control: Run the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

ProblemPossible CausesRecommended Solutions
Low or No Conversion of Starting Material 1. Inactive Brominating Agent: NBS can degrade over time. Bromine may be of low purity. 2. Insufficient Reaction Temperature/Time: The activation energy for the reaction may not be met. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.1. Use freshly opened or recrystallized NBS.[3] Ensure the purity of Br₂. 2. Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time. 3. Consider alternative solvents. For NBS, acetonitrile or acetic acid are common choices.[1]
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Excess brominating agent or high temperature leading to dibromo- or other side products.[2] 2. Side Reactions: The starting material or product may be unstable under the reaction conditions.1. Carefully control the stoichiometry of the brominating agent (1.0-1.1 eq). Add the agent portion-wise at a low temperature (e.g., 0 °C). 2. Screen different solvents and temperatures to find milder conditions. The presence of water can sometimes influence the reaction outcome.[7]
Difficult Product Isolation / Purification 1. Product Solubility: The product may be partially soluble in the aqueous phase during workup. 2. Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction. 3. Co-elution during Chromatography: Impurities may have similar polarity to the product. 4. Succinimide Removal: If using NBS, the succinimide byproduct can be difficult to remove.[1]1. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Use a different organic solvent for extraction (e.g., ethyl acetate, dichloromethane). 2. Add brine or filter the mixture through celite to break the emulsion. 3. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. 4. Filter the reaction mixture while hot if succinimide precipitates upon cooling.[1] Alternatively, a basic wash can help remove the acidic succinimide.
Optimizing Reaction Conditions - Quantitative Data Summary

While specific yield data for this compound is sparse in the literature, the following table provides a general comparison of conditions for the bromination of similar heterocyclic compounds, which can serve as a starting point for optimization.

ParameterCondition ATypical Yield Range (%)Condition BTypical Yield Range (%)Reference
Brominating Agent NBS in MeCN70-95%Br₂ in Acetic Acid60-90%[1][8]
Temperature 0 °C to Room TempHigher SelectivityRefluxFaster Reaction, Lower Selectivity[1][5]
Additives NoneVariableAcid Catalyst (e.g., PTSA)Can increase rate/yield (85-95%)[8][9]

Experimental Protocols & Methodologies

General Protocol for Bromination using NBS

This protocol is a representative procedure for the bromination of 4-methyl-1H-1,2,3-triazole.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform, approx. 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the solution in small portions over 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup:

    • Remove the organic solvent under reduced pressure.

    • Add deionized water and extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of the target compound.

G cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve 4-methyl-1H-1,2,3-triazole in Solvent cool Cool to 0 °C start->cool add Add NBS Portion-wise cool->add react Stir and Monitor by TLC add->react quench Quench with Na₂S₂O₃ (aq) react->quench Reaction Complete extract Solvent Evaporation & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting low yield issues.

G cluster_tlc Reaction Monitoring cluster_causes Potential Causes & Solutions start Low Yield Observed tlc Analyze Reaction Mixture by TLC start->tlc incomplete Incomplete Reaction tlc->incomplete  High amount of  starting material  remains side_products Multiple Side Products tlc->side_products  Complex mixture  with little  desired product workup_loss Product Loss During Workup tlc->workup_loss  Clean conversion  observed in crude sol_incomplete Solution: - Increase reaction time/temp - Check NBS quality incomplete->sol_incomplete sol_side Solution: - Lower temperature - Control stoichiometry - Change solvent side_products->sol_side sol_workup Solution: - Optimize extraction solvent - Use brine wash - Re-evaluate purification workup_loss->sol_workup

Caption: Decision tree for troubleshooting low yield in the bromination reaction.

References

Technical Support Center: Bromination of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methyl-1H-1,2,3-triazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 4-methyl-1H-1,2,3-triazole.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Inadequate reaction time.1. Use a more reactive brominating agent (e.g., Br₂ in acetic acid instead of NBS in a non-polar solvent).2. Gradually increase the reaction temperature in 5-10°C increments.3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination leading to di- or tri-brominated products.2. Competing N-bromination and C-bromination.3. Bromination of the methyl group.1. Use a milder brominating agent like N-bromosuccinimide (NBS).2. Carefully control the stoichiometry; use 1.0-1.1 equivalents of the brominating agent.3. Perform the reaction at a lower temperature to improve selectivity.4. For C-bromination, consider using conditions that favor electrophilic aromatic substitution. For methyl group bromination, radical conditions (e.g., AIBN, light) might be inadvertently favored; ensure the reaction is run in the dark if ring bromination is desired.
Presence of a Major Byproduct with a Similar Polarity to the Product 1. Formation of an N-brominated isomer.2. Positional isomer formation on the triazole ring (if applicable).1. N-brominated products are often less stable; consider a mild acidic or basic work-up to potentially hydrolyze the N-Br bond.2. Optimize purification conditions. A different solvent system for column chromatography or preparative HPLC may be necessary to separate the isomers.
Product Decomposition 1. Reaction temperature is too high.2. The work-up procedure is too harsh (e.g., strongly acidic or basic).3. The product is unstable under purification conditions.1. Lower the reaction temperature.2. Use a neutral or mildly acidic/basic work-up.3. Purify the product quickly and at a lower temperature if possible. Consider using a different stationary phase for chromatography that is less acidic or basic.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 4-methyl-1H-1,2,3-triazole?

A1: The most common side reactions include:

  • Over-bromination: The introduction of more than one bromine atom onto the triazole ring, leading to di- or even tri-brominated products. This is more likely with highly reactive brominating agents or an excess of the reagent.

  • N-Bromination: Bromination can occur on one of the nitrogen atoms of the triazole ring, leading to N-bromo-4-methyl-1,2,3-triazole isomers. The 1,2,3-triazole ring has three nitrogen atoms that are potential sites for electrophilic attack.[1][2]

  • Methyl Group Bromination: Under certain conditions, particularly those favoring radical mechanisms (e.g., high temperatures or UV light), bromination of the methyl group can occur, yielding 4-(bromomethyl)-1H-1,2,3-triazole.[3][4]

Q2: How can I control the regioselectivity between C-bromination and N-bromination?

A2: Controlling the regioselectivity is crucial for a successful reaction.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective reagent for C-bromination of heterocyclic rings compared to elemental bromine (Br₂).[5][6]

  • Reaction Conditions: Performing the reaction at lower temperatures generally favors the thermodynamically more stable product, which is often the C-brominated isomer.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor C-bromination.

Q3: What is the expected position of C-bromination on the 4-methyl-1H-1,2,3-triazole ring?

A3: In the 4-methyl-1H-1,2,3-triazole ring, the C5 position is the most likely site for electrophilic bromination. The methyl group at C4 may provide some steric hindrance, but the electronic properties of the triazole ring generally direct electrophilic attack to the available carbon atom.

Q4: How can I minimize the bromination of the methyl group?

A4: To minimize bromination of the methyl group, it is important to avoid conditions that promote radical reactions.

  • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

  • Exclude Light: Perform the reaction in the dark to prevent photochemical initiation of radical chain reactions.

  • Use a Suitable Brominating Agent: NBS in the dark is generally preferred for ring bromination over conditions that favor benzylic bromination.[3]

Q5: What are the recommended purification methods for the brominated product?

A5: The purification of brominated 4-methyl-1H-1,2,3-triazole can be achieved through:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts and unreacted starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Preparative HPLC: For difficult separations of isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: C-Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the C-bromination of the triazole ring.

  • Reaction Setup: To a solution of 4-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway 4-methyl-1H-1,2,3-triazole 4-methyl-1H-1,2,3-triazole 5-bromo-4-methyl-1H-1,2,3-triazole This compound 4-methyl-1H-1,2,3-triazole->this compound NBS, CH3CN, rt

Caption: Desired reaction pathway for C-bromination.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 4-methyl-1H-1,2,3-triazole 4-methyl-1H-1,2,3-triazole Dibrominated Product Dibrominated Product 4-methyl-1H-1,2,3-triazole->Dibrominated Product Excess Br+ N-Brominated Isomer N-Brominated Isomer 4-methyl-1H-1,2,3-triazole->N-Brominated Isomer Electrophilic attack on N Methyl-Brominated Product Methyl-Brominated Product 4-methyl-1H-1,2,3-triazole->Methyl-Brominated Product Radical conditions

Caption: Potential side reaction pathways.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory low_conversion Low Conversion? start->low_conversion multiple_products Multiple Products? low_conversion->multiple_products No increase_temp Increase Temperature or Use Stronger Reagent low_conversion->increase_temp Yes decomposition Product Decomposition? multiple_products->decomposition No check_stoichiometry Check Stoichiometry and Lower Temperature multiple_products->check_stoichiometry Yes milder_conditions Use Milder Conditions (Temp, Work-up) decomposition->milder_conditions Yes end Successful Bromination decomposition->end No increase_temp->end check_stoichiometry->end milder_conditions->end

Caption: Troubleshooting workflow for bromination.

References

Technical Support Center: Optimization of Substitution Reactions for 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions for 5-Bromo-4-methyl-1H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution reactions performed on this compound?

A1: The most common and synthetically useful substitution reactions for this compound are:

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and functional group tolerance.

  • N-Alkylation and N-Arylation , which involve the substitution of the proton on one of the nitrogen atoms of the triazole ring.[1] Controlling regioselectivity between the N1 and N2 positions is a key challenge in these reactions.

  • Nucleophilic Aromatic Substitution (SNAr) , where the bromide is displaced by a strong nucleophile. This is generally challenging for triazoles unless the ring is activated by strongly electron-withdrawing groups.

Q2: What are the main challenges when working with this compound?

A2: Researchers may encounter the following challenges:

  • Regioselectivity in N-substitution: Alkylation or arylation of the triazole ring can lead to a mixture of N1 and N2 isomers, which can be difficult to separate. The presence of substituents on the triazole ring can influence the regioselectivity.[1]

  • Catalyst inhibition and side reactions in cross-coupling: The nitrogen atoms in the triazole ring can coordinate to the palladium catalyst, potentially leading to inhibition or catalyst deactivation. Side reactions such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation can also reduce the yield of the desired product.

  • Low reactivity in nucleophilic substitution: The 1,2,3-triazole ring is relatively electron-rich, making direct nucleophilic substitution of the bromine atom challenging without appropriate activation.

Q3: How does the methyl group at the 4-position influence the reactivity of the molecule?

A3: The methyl group at the 4-position can influence the reactivity in several ways:

  • Steric hindrance: The methyl group can sterically hinder the approach of reagents to the adjacent bromine atom at the 5-position and the N1 nitrogen atom. This steric effect can influence the regioselectivity of N-substitution, often favoring substitution at the less hindered N2 position.[1]

  • Electronic effects: As an electron-donating group, the methyl group can slightly increase the electron density of the triazole ring, which can affect the rates of both palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air and moisture stable. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Incorrect Base The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction. A screen of different bases may be necessary.
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is thoroughly degassed to remove oxygen.
Boronic Acid Decomposition Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures. Use fresh boronic acid, and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Side Reactions Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or using a different ligand.

Issue: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Step
Reaction Temperature Too High High temperatures can lead to decomposition of starting materials, reagents, or the product. Try running the reaction at a lower temperature for a longer period.
Impure Starting Materials Ensure the purity of the this compound and the boronic acid. Impurities can interfere with the catalytic cycle.
Hydrolysis of Product If the product contains sensitive functional groups, they may be degrading under the reaction or workup conditions. Consider a milder workup procedure.
Buchwald-Hartwig Amination

Issue: Low conversion to the aminated product.

Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required. A ligand screen is highly recommended.
Base Incompatibility Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are typically used. The choice of base can depend on the specific amine and aryl halide.
Catalyst Deactivation The amine substrate or product can sometimes coordinate too strongly to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a more robust catalyst system may be necessary.
Steric Hindrance If either the amine or the triazole is sterically hindered, the reaction may be slow. In such cases, a more reactive catalyst system and higher reaction temperatures may be required.
N-Alkylation

Issue: Formation of a mixture of N1 and N2 isomers.

Possible Cause Troubleshooting Step
Reaction Conditions Favoring Mixture The regioselectivity of N-alkylation is highly dependent on the solvent, base, and alkylating agent.[1] Generally, polar aprotic solvents like DMF tend to favor N2 alkylation.
Thermodynamic vs. Kinetic Control N1 alkylation is often the kinetically favored product, while the N2-substituted triazole is thermodynamically more stable.[1] Adjusting the reaction temperature and time may influence the isomer ratio.
Steric Effects The methyl group at the 4-position and the bromine at the 5-position create steric hindrance around the N1 position, which can favor alkylation at the N2 position.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-1,2,3-triazole Derivative

This protocol is based on the Suzuki-Miyaura coupling of related bromo-heterocyclic compounds and should be optimized for this compound.

To a reaction vessel are added this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[2] The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon). A degassed solvent mixture, for example, dimethoxyethane and water, is then added.[2] The reaction mixture is heated with stirring, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 5-Halo-1,2,3-triazole

This protocol is adapted from a general method for the Buchwald-Hartwig amination of 5-halo-1,2,3-triazoles and may require optimization.[3]

In an oven-dried reaction tube under an argon atmosphere, the 5-halo-1,2,3-triazole (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium pre-catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%), and a strong base (e.g., t-BuONa, 3.0 equiv.) are combined.[3] Anhydrous, degassed 1,4-dioxane is added, and the tube is sealed. The reaction mixture is heated to 120 °C and stirred for 24 hours.[3] After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-aryl-1,2,3-triazole.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination for a 1-benzyl-4-phenyl-1,2,3-triazole-5-amine with 1-bromo-4-methylbenzene*
EntryCatalyst (mol%)Base (equiv.)Yield (%)
1(THP-Dipp)Pd(cinn)Cl (1.0)t-BuONa (1.2)53
2(THP-Dipp)Pd(cinn)Cl (2.0)t-BuONa (1.2)75
3(THP-Dipp)Pd(cinn)Cl (2.0)t-BuONa (3.0)97

*Data adapted from a study on a related 5-amino-1,2,3-triazole system and serves as a starting point for optimization.[3]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, boronic acid, Pd catalyst, and base inert Seal vessel and establish inert atmosphere (Argon) reagents->inert solvent Add degassed solvent inert->solvent heat Heat and stir reaction mixture solvent->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine, and extract with organic solvent cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Substitution Reaction check_reagents Are all reagents fresh and pure? start->check_reagents check_inert Was the reaction performed under a strictly inert atmosphere? check_reagents->check_inert Yes optimize_conditions Systematically optimize reaction parameters (catalyst, ligand, base, solvent, temperature) check_reagents->optimize_conditions No check_inert->optimize_conditions Yes check_inert->optimize_conditions No success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yielding substitution reactions.

References

Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of 5-Bromo-4-methyl-1H-1,2,3-triazole. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic strategy involves a two-step process:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of a suitable azide source with propyne to yield 4-methyl-1H-1,2,3-triazole.

  • Regioselective Bromination: Subsequent bromination of the 4-methyl-1H-1,2,3-triazole intermediate, typically using an electrophilic bromine source like N-Bromosuccinimide (NBS), to selectively introduce a bromine atom at the 5-position of the triazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of this synthesis are:

  • Use of Azides: Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handling of sodium azide and the in-situ generation of hydrazoic acid require strict safety protocols to prevent accidental detonation.[1][2] It is crucial to avoid using halogenated solvents like dichloromethane with azides, as this can form explosive compounds.[2]

  • Handling of Propyne: Propyne is a flammable gas and requires appropriate handling and storage in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: Both the cycloaddition and bromination steps can be exothermic. Proper temperature control and monitoring are critical during scale-up to prevent runaway reactions.

Q3: How can I ensure regioselective bromination at the 5-position?

A3: Achieving high regioselectivity for bromination at the C5 position of the 4-methyl-1H-1,2,3-triazole ring is a critical challenge. The directing effect of the methyl group at the 4-position can influence the position of electrophilic attack. To favor C5 bromination, careful control of reaction conditions is necessary. This includes the choice of brominating agent, solvent, and temperature. Using a less reactive brominating agent and a non-polar solvent at lower temperatures can enhance selectivity.

Troubleshooting Guide

Step 1: Synthesis of 4-methyl-1H-1,2,3-triazole (CuAAC Reaction)

Issue 1.1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Copper CatalystEnsure the use of a Cu(I) source or in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.Restoration of catalytic activity and product formation.
Poor Quality of ReagentsUse freshly prepared or purified reagents. Ensure the azide source is of high purity and the propyne is delivered efficiently to the reaction mixture.Improved reaction efficiency and yield.
Inefficient MixingOn a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture, especially if propyne is bubbled through the solution.Consistent reaction rates and higher yields.
Incorrect SolventUse a solvent system that ensures the solubility of all reactants. A mixture of water and a co-solvent like t-butanol is often effective.Homogeneous reaction and improved product formation.

Issue 1.2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Step Expected Outcome
Oxidative Homocoupling of AlkyneDegas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen exposure.Reduction of diacetylene byproduct formation.
Unreacted Starting MaterialsMonitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time.Drive the reaction to completion and minimize starting material in the final product.
Formation of RegioisomersWhile CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form. Optimize the catalyst system and reaction conditions to enhance selectivity.Increased purity of the desired 4-methyl-1H-1,2,3-triazole.
Step 2: Bromination of 4-methyl-1H-1,2,3-triazole

Issue 2.1: Poor Regioselectivity (Bromination at other positions)

Potential Cause Troubleshooting Step Expected Outcome
Reaction Conditions Favoring other IsomersUse a non-polar, aprotic solvent such as carbon tetrachloride or chloroform. Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.Preferential formation of the 5-bromo isomer.
Highly Reactive Brominating AgentUse a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.Controlled bromination with higher regioselectivity.

Issue 2.2: Over-bromination (Formation of Di-bromo species)

Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating AgentUse a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to the reaction mixture.Minimization of di-brominated byproducts.
Prolonged Reaction TimeMonitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prevention of further bromination of the desired product.

Issue 2.3: Difficult Purification of the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of IsomersOptimize the mobile phase for column chromatography to achieve better separation of the 5-bromo isomer from other brominated byproducts.Isolation of the pure this compound.
Residual Brominating Agent or ByproductsInclude an aqueous workup with a reducing agent (e.g., sodium thiosulfate solution) to quench any unreacted brominating agent.Removal of interfering impurities before chromatographic purification.
Product Precipitation IssuesIf recrystallization is used, screen different solvent systems to find one that provides good recovery and purity.Efficient isolation of the final product in high purity.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-1,2,3-triazole

This protocol is a general guideline and may require optimization for scale-up.

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g)
Sodium Azide 1.1 equivalents1.1 equivalents
Propyne Bubbled through solutionControlled addition via mass flow controller
Copper(II) Sulfate Pentahydrate 0.05 equivalents0.02 - 0.05 equivalents
Sodium Ascorbate 0.1 equivalents0.05 - 0.1 equivalents
Solvent t-Butanol/Water (1:1)t-Butanol/Water (1:1)
Temperature Room Temperature25-40 °C (monitor exotherm)
Reaction Time 12-24 hours12-24 hours (monitor by LC-MS)
Work-up Extraction with Ethyl AcetateExtraction with a suitable organic solvent
Purification Column ChromatographyRecrystallization or Distillation
Typical Yield 80-90%75-85%
Protocol 2: Bromination of 4-methyl-1H-1,2,3-triazole

This protocol is a general guideline and requires careful optimization for regioselectivity.

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g)
4-methyl-1H-1,2,3-triazole 1.0 equivalent1.0 equivalent
N-Bromosuccinimide (NBS) 1.05 equivalents1.05 equivalents (added portion-wise)
Solvent Carbon Tetrachloride or AcetonitrileAcetonitrile or other suitable aprotic solvent
Temperature 0 °C to Room Temperature0-10 °C (strict temperature control)
Reaction Time 2-6 hours (monitor by TLC/LC-MS)2-8 hours (monitor by in-process control)
Work-up Aqueous wash with Na₂S₂O₃, then brineQuench with aqueous Na₂S₂O₃ solution
Purification Column ChromatographyRecrystallization
Typical Yield 60-75%55-70%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Bromination Propyne Propyne Reaction_Mix_1 Propyne->Reaction_Mix_1 Azide Sodium Azide Azide->Reaction_Mix_1 Cu_Catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Cu_Catalyst->Reaction_Mix_1 Triazole_Intermediate 4-methyl-1H-1,2,3-triazole Bromination_Reaction Reaction Mixture Triazole_Intermediate->Bromination_Reaction Reaction_Mix_1->Triazole_Intermediate t-Butanol/Water, RT NBS N-Bromosuccinimide (NBS) NBS->Bromination_Reaction Final_Product This compound Bromination_Reaction->Final_Product CCl4 or ACN, 0°C - RT

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Catalyst Verify Cu(I) catalyst activity Start->Check_Catalyst CuAAC Step Check_Bromination_Conditions Optimize bromination conditions (Solvent, Temp, Reagent) Start->Check_Bromination_Conditions Bromination Step Check_Reagents Assess reagent purity Check_Catalyst->Check_Reagents Check_Mixing Ensure adequate mixing Check_Reagents->Check_Mixing Check_Stoichiometry Verify NBS stoichiometry Check_Bromination_Conditions->Check_Stoichiometry Purification_Issues Optimize purification method Check_Stoichiometry->Purification_Issues

References

Technical Support Center: Purification of Crude 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-Bromo-4-methyl-1H-1,2,3-triazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:

  • Unreacted starting material: 4-methyl-1H-1,2,3-triazole.

  • Over-brominated species: 4,5-Dibromo-1-methyl-1H-1,2,3-triazole or other dibrominated isomers.

  • Regioisomers: Bromination at other positions on the triazole ring, although 5-bromo is generally the major product.

  • Residual brominating agent and byproducts: For instance, if N-Bromosuccinimide (NBS) is used, succinimide will be a significant byproduct.[1]

  • Tautomers: 1,2,3-Triazoles can exist in different tautomeric forms, which might complicate purification and analysis.

Q2: My crude material is a sticky oil/dark solid. How should I proceed with purification?

A2: A sticky or dark appearance often indicates the presence of residual solvents, starting materials, or polymeric byproducts.

  • Initial workup: Begin with a standard aqueous workup to remove water-soluble impurities. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Trituration: If the material is an oil that should be a solid, try triturating with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product and wash away more soluble impurities.

Q3: I am having difficulty separating the product from the starting material by column chromatography. What can I do?

A3: Incomplete separation during column chromatography is a common issue. Here are several troubleshooting steps:

  • Optimize the mobile phase: The polarity of your eluent system is critical. If the product and starting material are co-eluting, they have similar polarities.

    • Try a less polar solvent system to increase the separation (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

    • Run a gradient elution, starting with a low polarity and gradually increasing it. This can help to resolve closely eluting compounds.

  • Check your TLC analysis: Ensure your Thin Layer Chromatography (TLC) conditions accurately reflect the column conditions. The desired product should ideally have an Rf value between 0.2 and 0.4 for good separation.

  • Column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample loading: Load the crude material onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.

Q4: My product seems to be degrading on the silica gel column. What are my options?

A4: Some compounds, particularly those with acidic or basic functionalities, can be sensitive to silica gel.

  • Deactivate the silica gel: You can neutralize the acidic silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate).

  • Alternative stationary phases: Consider using a different stationary phase, such as neutral or basic alumina, or Florisil.

  • Reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 column) could be a viable alternative.

Q5: Recrystallization of my crude this compound is not working. What solvents should I try?

A5: Successful recrystallization depends on finding a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Solvent screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, or mixtures thereof).

  • Solvent pairs: A two-solvent system can be effective. Dissolve the crude material in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethyl acetate/hexanes or ethanol/water.

Purification Protocols

Data Presentation: Purification Outcomes
Purification MethodPurity of Crude (%)Purity of Final Product (%)Yield (%)Key Parameters
Recrystallization 75-85>9860-75Solvent System: Isopropanol/Water or Ethyl Acetate/HexanesProcedure: Slow cooling to 0-4 °C.
Column Chromatography 75-85>9970-85Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 10-30% Ethyl Acetate in Hexanes.

Note: The provided purity and yield data are typical estimates and may vary depending on the quality of the crude material and the specific experimental conditions.

Detailed Experimental Methodologies

1. Recrystallization Protocol

This protocol is suitable for crude material that is mostly the desired product but contains minor impurities.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Dry the purified crystals under vacuum.

2. Column Chromatography Protocol

This method is recommended for crude material containing significant amounts of impurities with different polarities from the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column:

    • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Load the sample:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the prepared column.

  • Elute the column:

    • Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.

  • Collect and analyze fractions:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Isolate the product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude this compound assess_purity Assess Purity and Identify Impurities (TLC, NMR) start->assess_purity is_oily Is the crude an oil or dark solid? assess_purity->is_oily workup Perform Aqueous Workup & Trituration is_oily->workup Yes choose_method Choose Purification Method is_oily->choose_method No workup->choose_method column Column Chromatography choose_method->column Multiple/Close Impurities recrystallization Recrystallization choose_method->recrystallization Minor Impurities column_protocol Follow Column Chromatography Protocol column->column_protocol recrystallization_protocol Follow Recrystallization Protocol recrystallization->recrystallization_protocol check_purity Check Purity of Fractions/Crystals column_protocol->check_purity recrystallization_protocol->check_purity pure_product Pure Product check_purity->pure_product Purity >98% troubleshoot_column Troubleshoot Column Chromatography check_purity->troubleshoot_column Impure Fractions troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Impure Crystals troubleshoot_column->column troubleshoot_recrystallization->recrystallization

Caption: A flowchart for troubleshooting the purification of crude this compound.

Potential Impurity Formation Pathways

Impurity_Formation cluster_synthesis Synthesis of Starting Material cluster_bromination Bromination Reaction Sodium_Azide Sodium Azide 4_Methyl_Triazole 4-methyl-1H-1,2,3-triazole Sodium_Azide->4_Methyl_Triazole Methylacetylene Methylacetylene Methylacetylene->4_Methyl_Triazole 4_Methyl_Triazole_start 4-methyl-1H-1,2,3-triazole Product This compound 4_Methyl_Triazole_start->Product + Brominating Agent Regioisomer_Impurity Regioisomeric Impurity 4_Methyl_Triazole_start->Regioisomer_Impurity + Brominating Agent (side reaction) Crude_Mixture Crude Product Mixture 4_Methyl_Triazole_start->Crude_Mixture Unreacted Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Product Brominating_Agent->Crude_Mixture Unreacted/Byproducts Dibromo_Impurity Dibrominated Impurity Product->Dibromo_Impurity + Excess Brominating Agent Product->Crude_Mixture Dibromo_Impurity->Crude_Mixture Regioisomer_Impurity->Crude_Mixture

Caption: Potential pathways for impurity formation during the synthesis of this compound.

References

preventing decomposition of 5-Bromo-4-methyl-1H-1,2,3-triazole during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-4-methyl-1H-1,2,3-triazole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole ring in this compound?

A1: The 1,2,3-triazole ring is a robust aromatic heterocycle known for its significant stability. It is generally resistant to hydrolysis, oxidation, and reduction under many standard reaction conditions.

Q2: What are the most common reactions where decomposition of this compound is a concern?

A2: Decomposition and side reactions are most frequently encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), N-arylation reactions, and reactions involving strong bases or high temperatures.

Q3: Can the bromine atom be displaced during reactions?

A3: Yes, dehalogenation, the loss of the bromine atom, is a potential side reaction, particularly in palladium-catalyzed couplings where it can be replaced by hydrogen. This is often influenced by the catalyst system, solvent, and temperature.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: The triazole ring itself is largely stable in both acidic and basic conditions. However, strong bases can promote deprotonation of the N-H group, which may influence subsequent reactivity and potentially lead to side reactions. Extremely strong acidic conditions should also be evaluated on a case-by-case basis.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Potential Cause Recommended Solution
Catalyst Inactivation Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen).
Ligand Incompatibility Screen different phosphine ligands. For substrates with steric hindrance, consider bulky electron-rich ligands. For electron-deficient partners, different ligand electronics may be required.
Incorrect Base The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize dehalogenation. Stronger bases like NaOtBu could increase the rate of side reactions.
Sub-optimal Temperature Start with lower reaction temperatures (e.g., 60-80 °C) and gradually increase if the reaction is sluggish. Prolonged heating at high temperatures can lead to decomposition.
Issue 2: Significant Formation of Dehalogenated Byproduct (4-methyl-1H-1,2,3-triazole)
Potential Cause Recommended Solution
Hydrogen Source in the Reaction Ensure solvents are anhydrous and of high purity. Some solvents or reagents can act as hydride sources, leading to reductive dehalogenation.
Catalyst System Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Consider using catalyst systems known for minimizing this side reaction.
Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.
Issue 3: Formation of Multiple Unidentified Byproducts in N-Arylation Reactions
Potential Cause Recommended Solution
Reaction Temperature Too High N-arylation reactions can be sensitive to temperature. Running the reaction at the lowest effective temperature can significantly reduce the formation of side products.
Presence of Electron-Withdrawing Groups Arylating agents with strong electron-withdrawing groups can lead to the formation of multiple byproducts. Optimization of the catalyst and reaction conditions is crucial in these cases.
Steric Hindrance Sterically hindered arylating agents may require longer reaction times or higher temperatures, which can also promote decomposition. A careful balance of conditions is necessary.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction
  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathway This compound This compound Desired Product Desired Product This compound->Desired Product Main Reaction Pathway Decomposition Products Decomposition Products This compound->Decomposition Products High Temperature / Wrong Reagents Side Reaction Side Reaction This compound->Side Reaction Suboptimal Conditions Desired Product->Decomposition Products Prolonged Reaction Time Side Reaction->Decomposition Products

Caption: General reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Decomposition Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_reagents Are Reagents High Purity & Anhydrous? check_temp->check_reagents Yes adjust_temp Adjust Temperature (Lower or Higher) check_temp->adjust_temp No check_atmosphere Is an Inert Atmosphere Maintained? check_reagents->check_atmosphere Yes purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No check_catalyst Is the Catalyst/Ligand System Appropriate? check_atmosphere->check_catalyst Yes improve_inert Improve Degassing and Inert Gas Flow check_atmosphere->improve_inert No screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No success Successful Reaction check_catalyst->success Yes adjust_temp->check_reagents purify_reagents->check_atmosphere improve_inert->check_catalyst screen_catalysts->success failure Consult Further Literature screen_catalysts->failure

Caption: A logical workflow for troubleshooting reactions.

alternative reagents for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole, focusing on alternative brominating reagents. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.

Alternative Reagents for Bromination

Several reagents can be employed for the bromination of 4-methyl-1H-1,2,3-triazole. The choice of reagent can impact reaction conditions, yield, and safety considerations. Below is a comparative summary of common alternative reagents.

ReagentKey AdvantagesKey DisadvantagesTypical Conditions
N-Bromosuccinimide (NBS) Mild and selective reagent, easier to handle than liquid bromine, commercially available.[1]Can require a radical initiator or acid catalyst, potential for side reactions if not controlled.[2][3]Acetonitrile or CCl4, often with AIBN or benzoyl peroxide, or under acidic conditions.[2][4]
Elemental Bromine (Br₂) High reactivity, cost-effective.Highly corrosive, toxic, and hazardous to handle, can lead to over-bromination.[5]Often used in a solvent like acetic acid or dichloromethane.
Bromide/Bromate Couple Environmentally benign, generates bromine in situ, avoiding the handling of liquid bromine.Requires acidic conditions for activation.Aqueous acidic medium.
Dibromoisocyanuric Acid A stable, solid brominating agent, high bromine content.Can be highly reactive and may require careful control of stoichiometry.Organic solvents such as dichloromethane.

Experimental Protocols

This section provides a detailed methodology for the bromination of 4-methyl-1H-1,2,3-triazole using N-Bromosuccinimide (NBS), a commonly preferred alternative to elemental bromine.

Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-methyl-1H-1,2,3-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (optional radical initiator)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.2 eq) to the solution. If a radical initiator is used, add a catalytic amount of AIBN or benzoyl peroxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary but is typically in the range of 2-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation - Inactive catalyst or initiator.- Insufficient reaction temperature or time.- Poor quality of reagents.- Use fresh AIBN or benzoyl peroxide.- Ensure the reaction is maintained at the appropriate reflux temperature and monitor for a longer duration.- Use pure, dry solvents and high-quality starting materials.
Formation of multiple products (low selectivity) - Over-bromination leading to dibromo-triazole.- Bromination at other positions of the triazole or methyl group.- Side reactions due to impurities.- Use a controlled stoichiometry of NBS (start with 1.0 eq).- Optimize reaction temperature; lower temperatures may increase selectivity.- Purify the starting 4-methyl-1H-1,2,3-triazole before use.
Difficult purification - Presence of unreacted starting material and succinimide byproduct.- Ensure complete reaction by monitoring with TLC.- Perform the recommended aqueous work-up steps to remove water-soluble byproducts.
Product decomposition - Harsh reaction conditions (e.g., prolonged high temperature).- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder brominating agent if decomposition persists.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine?

A1: NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine.[1] It also allows for more controlled and selective bromination, often minimizing the formation of over-brominated byproducts.[1]

Q2: What is the role of the radical initiator (AIBN or benzoyl peroxide) in the reaction with NBS?

A2: A radical initiator is often used in NBS brominations to facilitate the homolytic cleavage of the N-Br bond, generating a bromine radical which is the active brominating species in radical substitution reactions.[3]

Q3: Can this reaction be performed without a radical initiator?

A3: Yes, NBS can also act as an electrophilic brominating agent, particularly under acidic conditions or with electron-rich substrates. The reaction mechanism may differ, proceeding through an electrophilic aromatic substitution pathway.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is another powerful technique to track the formation of the desired product mass.

Q5: What are the expected side products in this reaction?

A5: Potential side products include the dibrominated triazole (4,5-dibromo-1-methyl-1H-1,2,3-triazole), isomers where bromination occurs at a different position (though less likely for the 5-position), and potentially bromination of the methyl group under certain radical conditions.

Workflow and Decision Making

The selection of an appropriate synthetic route and reagent is crucial for a successful outcome. The following diagram illustrates a logical workflow for this process.

ReagentSelectionWorkflow Workflow for Selecting a Brominating Reagent start Define Synthesis Goal: This compound reagent_eval Evaluate Alternative Reagents start->reagent_eval nbs N-Bromosuccinimide (NBS) reagent_eval->nbs br2 Elemental Bromine (Br₂) reagent_eval->br2 bromide_bromate Bromide/Bromate Couple reagent_eval->bromide_bromate safety Assess Safety & Handling nbs->safety Safer solid br2->safety Hazardous liquid bromide_bromate->safety In situ generation selectivity Consider Selectivity & Side Products safety->selectivity conditions Review Reaction Conditions selectivity->conditions protocol_dev Develop Experimental Protocol conditions->protocol_dev troubleshooting Anticipate Troubleshooting Issues protocol_dev->troubleshooting synthesis Perform Synthesis troubleshooting->synthesis

Caption: A flowchart outlining the decision-making process for selecting an appropriate brominating reagent.

References

Technical Support Center: Strategies to Improve Regioselectivity in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in triazole synthesis and why is it important?

A: Regioselectivity in triazole synthesis refers to the preferential formation of one constitutional isomer over another. In the context of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, this typically involves the selective formation of either the 1,4-disubstituted or the 1,5-disubstituted 1,2,3-triazole regioisomer. This control is crucial in fields like drug development and materials science because the specific arrangement of substituents on the triazole ring dictates the molecule's biological activity, chemical properties, and physical characteristics.

Q2: What are the primary methods to control regioselectivity in azide-alkyne cycloadditions?

A: The most effective strategy to control regioselectivity is through catalysis. The uncatalyzed thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers.[1][2] In contrast:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][3][4]

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[1][3][5]

Other factors that can influence regioselectivity include the choice of ligands, solvents, and the electronic and steric properties of the substrates.[6][7][8]

Q3: How can I selectively synthesize 1,4-disubstituted 1,2,3-triazoles?

A: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[4][9] This reaction, often termed a "click reaction," is known for its high efficiency, mild reaction conditions, and excellent regioselectivity.[1][10] The reaction proceeds via a stepwise mechanism involving a copper-acetylide intermediate, which ensures the specific formation of the 1,4-isomer.[2][11]

Q4: How can I selectively synthesize 1,5-disubstituted 1,2,3-triazoles?

A: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][5] Ruthenium complexes, such as [Cp*RuCl], are effective catalysts for this transformation.[1][12] The mechanism of RuAAC is distinct from CuAAC and involves the formation of a ruthenacycle intermediate, which leads to the 1,5-disubstituted product.[5] This method is also applicable to internal alkynes, allowing for the synthesis of fully substituted triazoles.[12][13]

Q5: What is the role of ligands in controlling the regioselectivity of CuAAC reactions?

A: In CuAAC reactions, ligands primarily serve to stabilize the catalytically active copper(I) oxidation state, preventing its oxidation to copper(II) or disproportionation.[8][14] While the copper catalyst itself dictates the 1,4-regioselectivity, ligands can significantly accelerate the reaction rate and improve the overall yield and efficiency.[14][15] Nitrogen-based ligands are commonly used for this purpose.[8] The first widely used ligand was tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine (TBTA).[14][16]

Q6: How do solvents influence the regioselectivity of triazole synthesis?

A: The choice of solvent can impact the reaction rate and, in some cases, the regioselectivity of triazole synthesis. Polar solvents can stabilize the transition state in 1,3-dipolar cycloadditions, thereby increasing the reaction rate.[17] In CuAAC, solvents like water and DMSO are frequently used as they can effectively solvate the copper catalyst and reactants.[17] While the catalyst is the primary determinant of regioselectivity in CuAAC and RuAAC, solvent choice can be critical for achieving high yields and selectivity, especially in less-catalyzed or organocatalyzed systems. For instance, in some DBU-catalyzed reactions, DMSO and chloroform have been found to be optimal solvents for producing 1,4-disubstituted-1,2,3-triazoles.[6]

Troubleshooting Guide

Problem: My reaction is producing a mixture of 1,4- and 1,5-regioisomers.
Possible Cause Suggested Solution
Uncatalyzed Thermal Reaction: You are running the reaction at elevated temperatures without a catalyst. The thermal Huisgen cycloaddition is known to produce mixtures of regioisomers.[1][2]Introduce a catalyst. For the 1,4-isomer, use a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate).[18] For the 1,5-isomer, use a ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)).[12]
Inefficient Catalysis: The catalyst may be inactive or used in an insufficient amount.Check the quality of your catalyst. Ensure your copper(I) source has not oxidized to copper(II). If using a Cu(II) precatalyst, ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present. For RuAAC, ensure the catalyst is handled under appropriate inert conditions if necessary.
Lewis Acid Catalysis with Certain Substrates: Some Lewis acids other than copper or ruthenium might not provide high regioselectivity depending on the substrates.[19]Switch to a standard CuAAC or RuAAC catalytic system. These are well-established for high regioselectivity.
Problem: My copper-catalyzed reaction (CuAAC) is not providing the 1,4-isomer selectively or the yield is low.
Possible Cause Suggested Solution
Catalyst Oxidation: The active Cu(I) catalyst has been oxidized to inactive Cu(II).Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ. Also, consider deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Catalyst/Ligand Solubility: The catalyst or ligand may not be soluble in the chosen solvent system.Add a stabilizing ligand. Ligands like TBTA or THPTA can stabilize the Cu(I) species and improve its solubility and catalytic activity.[14] Also, ensure your solvent system is appropriate. Polar solvents like DMSO, DMF, or aqueous mixtures are often effective.[7][17]
Inappropriate Copper Source: Some copper sources may be less effective than others.Experiment with different copper(I) sources. Common sources include CuI, CuBr, or in situ reduction of CuSO₄.[18]
Problem: My ruthenium-catalyzed reaction (RuAAC) is not selective for the 1,5-isomer.
Possible Cause Suggested Solution
Incorrect Ruthenium Catalyst: Not all ruthenium complexes are effective for RuAAC.Use a proven catalyst. The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes like CpRuCl(PPh₃)₂ and CpRuCl(COD).[5][12]
Reaction with Internal Alkynes: The regioselectivity with unsymmetrical internal alkynes can be influenced by steric and electronic factors of the substituents.[12][13]Analyze the electronic and steric properties of your alkyne. The reaction mechanism involves the formation of a bond between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[5] Consider if this is leading to the observed product distribution.
Reaction Conditions: Temperature and reaction time can sometimes influence selectivity.Optimize reaction conditions. RuAAC reactions are often run at elevated temperatures, but some catalysts like CpRuCl(COD) can be effective at room temperature.[5][12]

Data Summary

Table 1: Catalyst Effect on Regioselectivity of Azide-Alkyne Cycloaddition
CatalystPredominant ProductAlkyne ScopeTypical ConditionsReference(s)
None (Thermal)Mixture of 1,4- and 1,5-isomersTerminal & InternalHigh Temperature[1][2]
Copper(I)1,4-disubstitutedTerminalRoom Temp, aq. solvents[1][4]
Ruthenium(II)1,5-disubstitutedTerminal & InternalRoom Temp to Elevated Temp[1][5][12]
Iron(III) Chloride1,5-disubstitutedTerminal (with olefins)120 °C, DMF[19]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
  • Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
  • Reactant and Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the alkyne (1.0 equiv.), the organic azide (1.0-1.2 equiv.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.01-0.05 equiv.).

  • Solvent Addition: Add a degassed organic solvent (e.g., benzene, toluene, or 1,2-dichloroethane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C). Note: Cp*RuCl(COD) is often more active at ambient temperature.[5][12]

  • Reaction Monitoring: Stir the reaction for the required time (typically 6-24 hours). Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.

Visualizations

Workflow for Selecting a Synthesis Strategy

G start What is your desired regioisomer? product_1_4 1,4-Disubstituted start->product_1_4 product_1_5 1,5-Disubstituted start->product_1_5 product_1_4_5 1,4,5-Trisubstituted start->product_1_4_5 mixture Mixture of Isomers start->mixture strategy_cu Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) product_1_4->strategy_cu strategy_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) product_1_5->strategy_ru strategy_ru_internal Use RuAAC with an internal alkyne product_1_4_5->strategy_ru_internal strategy_thermal Use uncatalyzed (thermal) conditions mixture->strategy_thermal

Caption: Decision tree for choosing the appropriate synthetic strategy.

Simplified Catalytic Cycle for CuAAC (1,4-Regioselectivity)

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle A Cu(I) + Terminal Alkyne B Cu(I)-Acetylide Intermediate A->B Deprotonation C Coordination of Azide B->C + Azide D Six-membered Cu-metallacycle C->D Cyclization E Cu(I)-Triazolide D->E Ring Contraction F Protonolysis E->F + H+ F->A Catalyst Regeneration G 1,4-Triazole Product F->G

Caption: Simplified mechanism of the CuAAC reaction leading to 1,4-triazoles.

Simplified Catalytic Cycle for RuAAC (1,5-Regioselectivity)

RuAAC_Cycle cluster_1 RuAAC Catalytic Cycle Ru_cat [Cp*RuCl] Ru_alkyne Ru-Alkyne Complex Ru_cat->Ru_alkyne + Alkyne Ruthenacycle Six-membered Ruthenacycle Ru_alkyne->Ruthenacycle + Azide (Oxidative Coupling) Ru_triazole Ru-Triazole Complex Ruthenacycle->Ru_triazole Reductive Elimination Ru_triazole->Ru_cat Product Release Product 1,5-Triazole Product Ru_triazole->Product

Caption: Simplified mechanism of the RuAAC reaction leading to 1,5-triazoles.

References

managing hazardous byproducts in 5-Bromo-4-methyl-1H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole. It addresses potential issues related to the management of hazardous byproducts through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on byproduct management.

Issue Possible Cause(s) Recommended Action(s)
Low or no product yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient quenching of the reaction, leading to product loss.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the purity and stability of your starting materials. - Carefully control the temperature during the reaction and workup phases.
Presence of significant impurities in the final product - Formation of isomeric triazoles. - Unreacted starting materials remaining. - Formation of brominated organic byproducts.- Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Employ appropriate purification techniques such as column chromatography or recrystallization. - Use analytical methods like NMR or LC-MS to identify the impurities and adjust the purification strategy accordingly.
Violent reaction or gas evolution upon acidification - Presence of unreacted sodium azide, which reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃).- NEVER acidify the reaction mixture before ensuring all residual azide has been quenched. - Follow a validated quenching protocol for sodium azide, such as the addition of sodium nitrite followed by careful acidification.[1][2]
Formation of insoluble, colored precipitates - Formation of heavy metal azides, which are highly shock-sensitive and explosive.[3][4] - Polymerization of starting materials or byproducts.- Avoid contact of azide-containing solutions with heavy metals like lead, copper, silver, or zinc.[4] Do not use metal spatulas for handling sodium azide.[5][6] - If heavy metal azide formation is suspected, do not attempt to isolate or handle the precipitate. Consult with your institution's environmental health and safety (EHS) office immediately.
Persistent yellow/orange color in the organic phase after workup - Presence of unreacted bromine.- Quench the excess bromine with a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts I should be concerned about in the synthesis of this compound?

A1: The primary hazardous materials of concern are typically unreacted starting materials and their immediate reaction products. These include:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides.[3][4]

  • Hydrazoic Acid (HN₃): Extremely toxic and explosive, formed when sodium azide reacts with acid.[3][4]

  • Elemental Bromine (Br₂): Corrosive and toxic.

  • Brominated Organic Byproducts: The nature of these depends on the specific reaction conditions, but they may be toxic or require special disposal procedures.

Q2: How do I safely quench and destroy residual sodium azide in my reaction mixture?

A2: Excess sodium azide must be quenched before disposal. A common and effective method involves the use of nitrous acid, which can be generated in situ.[3][2]

  • Dilution: In a well-ventilated fume hood, dilute the azide-containing aqueous solution with water to a concentration of less than 5%.[3][1][2]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched.[3][1][2]

  • Acidification: Slowly add a 20% sulfuric acid solution dropwise until the solution is acidic (test with pH paper).[3][1] Gas evolution (N₂ and NO) will be observed.

  • Testing for Completion: After gas evolution ceases, test for the presence of excess nitrite using potassium iodide-starch paper. A blue color indicates that the quench is complete.[3][1][2]

  • Disposal: Neutralize the solution with sodium hydroxide before disposing of it as aqueous waste, in accordance with your institution's guidelines.[8]

Q3: What is the best way to neutralize excess bromine?

A3: Excess bromine can be neutralized by reacting it with a reducing agent. A common and effective method is to wash the organic phase with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] The reaction is: 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq). The bromine color will disappear upon complete neutralization. Other reagents that can be used include sodium bisulfite or sodium hydroxide solutions.[9][10]

Q4: What personal protective equipment (PPE) should I wear when working with sodium azide and bromine?

A4: Appropriate PPE is crucial for safety. This includes:

  • A lab coat

  • Chemical splash goggles

  • Nitrile gloves (double-gloving is recommended when handling sodium azide).[4][6]

  • Work should always be conducted in a properly functioning chemical fume hood.[4]

Q5: How should I dispose of waste generated during the synthesis?

A5: All waste must be handled and disposed of according to your institution's EHS guidelines.

  • Azide Waste: Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8] All azide waste, including contaminated solids like gloves and paper towels, should be collected as hazardous waste.[6]

  • Bromine Waste: Aqueous solutions from bromine quenching can typically be neutralized and disposed of as aqueous waste. Organic waste containing brominated compounds should be collected in a designated halogenated waste container.

Experimental Protocols

Protocol 1: General Procedure for Quenching Sodium Azide
  • Ensure the reaction vessel is in a certified chemical fume hood.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a freshly prepared 20% aqueous solution of sodium nitrite (NaNO₂) with vigorous stirring. For every 1 gram of sodium azide used in the reaction, add at least 1.5 grams of sodium nitrite.[3][1][2]

  • After the addition of sodium nitrite, slowly add 2M sulfuric acid (H₂SO₄) dropwise. Monitor for gas evolution. Continue adding acid until the gas evolution ceases and the solution is acidic to pH paper.

  • Test for the completion of the quench by dipping a strip of potassium iodide-starch paper into the solution. The paper turning blue indicates the presence of excess nitrous acid, signifying that all the azide has been consumed.[3][1][2]

  • The resulting solution can then be further processed or neutralized for disposal.

Protocol 2: General Procedure for Neutralizing Excess Bromine
  • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • If the product is in an organic solvent, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Shake the separatory funnel, venting frequently to release any pressure.

  • Continue washing until the characteristic orange/brown color of bromine is no longer visible in the organic layer.

  • Separate the aqueous layer and process the organic layer for product isolation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification A Starting Materials (e.g., methyl-alkyne, sodium azide, bromine source) B Reaction (e.g., Cycloaddition/Bromination) A->B C Quenching of Excess Reagents B->C Crude Reaction Mixture D Extraction & Washing C->D E Purification (e.g., Chromatography) D->E F Isolated Product This compound E->F

Caption: General experimental workflow for the synthesis and purification of this compound.

Byproduct_Management cluster_azide Azide Management cluster_bromine Bromine Management RM Crude Reaction Mixture Azide Excess Sodium Azide (NaN3) RM->Azide Bromine Excess Bromine (Br2) RM->Bromine Quench_Azide Quench with NaNO2/H+ Azide->Quench_Azide N2_NO N2_NO Quench_Azide->N2_NO Safe Gaseous Byproducts Quench_Bromine Quench with Na2S2O3 Bromine->Quench_Bromine NaBr NaBr Quench_Bromine->NaBr Inert Salt

Caption: Decision pathway for managing hazardous byproducts from the synthesis reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in chemical reactions involving 5-Bromo-4-methyl-1H-1,2,3-triazole.

Troubleshooting Guide

This guide addresses common problems observed during cross-coupling reactions, such as Suzuki-Miyaura coupling, with this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation 1. Optimize Ligand and Catalyst Loading: Increase ligand-to-metal ratio (e.g., 2:1 or 4:1). Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%).Excess ligand can protect the active metal center and prevent aggregation. Higher catalyst concentration can compensate for partial deactivation.
2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst, such as a Buchwald G3 palladacycle.Pre-catalysts are often more stable and generate the active L-Pd(0) species more cleanly and efficiently than using separate Pd sources and ligands.[1]
3. Degas Solvents and Reagents: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
4. Check Reagent Purity: Ensure the purity of this compound and the coupling partner (e.g., boronic acid).Impurities can act as catalyst poisons. For instance, sulfur-containing impurities are known to poison palladium catalysts.
Inhibition by Triazole Substrate 1. Slow Addition of Substrate: Add the this compound solution slowly to the reaction mixture containing the activated catalyst.The triazole moiety can coordinate to the metal center, potentially inhibiting catalytic activity. Slow addition can maintain a low concentration of the free triazole and minimize this inhibition.[2]
2. Select a More Electron-Rich Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).These ligands can promote the oxidative addition step, which may be sluggish with electron-rich heterocyclic halides, and can help stabilize the catalytic species against deactivation.[3]
Poor Catalyst Activation 1. Ensure Proper Base Selection and Quality: Use a strong, non-coordinating base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.The base is crucial for the transmetalation step. Poor quality or insufficient base can lead to a stalled catalytic cycle. The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[3]

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling of Boronic Acid)

Possible Cause Troubleshooting Step Rationale
Slow Oxidative Addition 1. Increase Reaction Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps).The oxidative addition of the C-Br bond to the Pd(0) center can be the rate-limiting step. Higher temperatures can accelerate this step relative to competing side reactions like boronic acid homocoupling.
2. Change Solvent: Switch to a solvent that better solubilizes all components and is suitable for higher temperatures (e.g., dioxane, toluene, or DMF).Proper solvent selection is critical for reaction kinetics.
Decomposition of Boronic Acid 1. Use Stoichiometric Amounts of Boronic Acid: Avoid a large excess of the boronic acid.Excess boronic acid can increase the rate of homocoupling, especially at higher temperatures.
2. Check Boronic Acid Stability: Thiopheneboronic acids, for example, are prone to protodeboronation.[4]If using a sensitive boronic acid, consider using its corresponding boronate ester (e.g., pinacol ester) for increased stability.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black during the reaction with this compound?

A1: The formation of black precipitate, often referred to as "palladium black," is a common indicator of catalyst decomposition.[3] The active, soluble Pd(0) species can aggregate and precipitate out of solution, rendering it catalytically inactive. This can be caused by:

  • Ligand dissociation: The protective ligand detaches from the palladium center.

  • Reduction of Pd(II) to Pd(0) without stabilization: In cases where a Pd(II) salt is used as the precursor, its reduction to Pd(0) may be too rapid for the ligand to coordinate and stabilize the active species.[5]

  • High temperatures: Can promote ligand degradation and metal sintering.[6]

To mitigate this, ensure a sufficient ligand-to-palladium ratio, use robust ligands, and avoid excessive temperatures.

Q2: Can the triazole ring itself poison the catalyst?

A2: Yes, the nitrogen atoms in the 1,2,3-triazole ring can act as Lewis bases and coordinate to the palladium center. This coordination can potentially inhibit the catalyst by blocking active sites required for the catalytic cycle.[2] While 1,2,3-triazoles have been successfully used as ligands for palladium, in the context of a substrate, this binding can be detrimental. Strategies to minimize this include using bulky ligands that sterically hinder the coordination of the triazole nitrogen to the palladium center and slow addition of the triazole substrate.

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?

A3:

  • Reagent Purity: Use high-purity starting materials. Recrystallize solid reagents and distill liquid reagents if necessary.[1]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture by using standard Schlenk line or glovebox techniques.

  • Proper Catalyst System: For challenging substrates, consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., a Buchwald ligand).[1]

  • Base Selection: A common choice is K₂CO₃ or Cs₂CO₃. The base should be anhydrous and finely ground.[4]

  • Solvent Choice: A mixture of a non-polar solvent like dioxane or toluene with water is often effective.

Q4: My reaction is not going to completion. How can I improve the conversion?

A4:

  • Increase Catalyst Loading: As a first step, try increasing the catalyst loading.

  • Elevate Temperature: If the catalyst is stable at higher temperatures, increasing the heat can improve reaction rates.

  • Screen Different Ligands and Bases: The optimal combination of ligand, base, and solvent can be highly substrate-dependent. A systematic screening can identify more effective conditions.

  • Check for Catalyst Deactivation: If the reaction starts but then stalls, it is a strong indication of catalyst deactivation. Refer to the troubleshooting guide for mitigation strategies.

Data Summary

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-heterocycles, which can be adapted for this compound.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Bromo-Heterocycles

ParameterRecommended Range/OptionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂ has been shown to be effective for bromoindazoles.[4][7]
Ligand PPh₃, dppf, Buchwald ligands (SPhos, XPhos)Bulky, electron-rich ligands are often preferred for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂O, DME, DMFSolvent choice depends on the solubility of reactants and the required temperature.
Temperature 80 - 120 °CHigher temperatures may be required but can also lead to catalyst decomposition.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for difficult couplings.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Reaction

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand if required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1).

  • Substrate Addition: Add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active L-Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Active_Catalyst->Oxidative_Addition Catalytic Cycle Inactive_Pd_Black Inactive Pd Black (Precipitate) Active_Catalyst->Inactive_Pd_Black Aggregation Poisoned_Catalyst Poisoned Catalyst (Triazole Coordinated) Active_Catalyst->Poisoned_Catalyst Substrate Inhibition Inactive_Pd_II Inactive Pd(II) Species Active_Catalyst->Inactive_Pd_II Oxidation (O2) Catalytic_Intermediate L-Pd(II)(R)(X) Oxidative_Addition->Catalytic_Intermediate Catalytic_Intermediate->Active_Catalyst Reductive Elimination Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Reaction Check_Inertness Verify Inert Atmosphere & Reagent Purity Start->Check_Inertness Optimize_Catalyst Optimize Catalyst System Check_Inertness->Optimize_Catalyst If still low yield Change_Conditions Modify Reaction Conditions Optimize_Catalyst->Change_Conditions If still low yield Increase_Loading Increase Catalyst/Ligand Loading Optimize_Catalyst->Increase_Loading Change_Ligand Screen Different Ligands (e.g., Buchwald type) Optimize_Catalyst->Change_Ligand Use_Precatalyst Use a Pre-catalyst Optimize_Catalyst->Use_Precatalyst Success Improved Yield Change_Conditions->Success Increase_Temp Increase Temperature Change_Conditions->Increase_Temp Change_Base_Solvent Screen Base/ Solvent Combination Change_Conditions->Change_Base_Solvent Increase_Loading->Success Check result Change_Ligand->Success Check result Use_Precatalyst->Success Check result Increase_Temp->Success Check result Change_Base_Solvent->Success Check result

References

Validation & Comparative

Comparative Guide to the Characterization of 5-Bromo-4-methyl-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization and potential biological activities of 5-Bromo-4-methyl-1H-1,2,3-triazole derivatives. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a consolidated resource on the synthesis, spectral properties, and biological performance of this class of compounds.

Introduction

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a bromine atom and a methyl group at the 4 and 5 positions of the triazole ring, respectively, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide focuses on N-substituted derivatives of this compound, exploring how different substituents at the N-1 position affect their characteristics and biological efficacy.

Synthesis and Characterization

The synthesis of N-substituted this compound derivatives is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, mild reaction conditions, and a broad substrate scope. The general synthetic approach involves the reaction of an organic azide with 5-bromo-4-methyl-1-alkyne.

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Organic_Azide Organic Azide (R-N3) Click_Chemistry Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Organic_Azide->Click_Chemistry Bromo_Alkyne 5-Bromo-4-methyl-1-alkyne Bromo_Alkyne->Click_Chemistry Triazole_Derivative 1-Substituted-5-bromo-4-methyl- 1H-1,2,3-triazole Derivative Click_Chemistry->Triazole_Derivative

Synthetic workflow for this compound derivatives.

Characterization of the synthesized derivatives relies on a combination of spectroscopic techniques to confirm their molecular structure.

Table 1: Spectroscopic Data for Representative this compound Derivatives

CompoundSubstituent (R)1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)Reference
1a Benzyl2.75 (s, 3H, -CH3), 5.69 (s, 2H, -CH2-), 7.24-7.40 (m, 5H, Ar-H), 7.74-9.11 (m, 4H, Ar-H)9.87, 51.10, 118.45, 118.85, 126.62, 127.76, 132.18, 146.99, 148.90, 152.64, 168.48423.05 [M+1]+[1]
1b p-Bromophenyl2.78 (s, 3H, -CH3), 7.66-7.68 (d, 2H, Ar-H), 7.82-7.84 (d, 2H, Ar-H), 7.94-9.04 (m, 4H, Ar-H)9.85, 121.14, 121.62, 125.12, 132.88, 135.75, 141.80, 147.38, 152.40, 167.28411.15 [M+1]+[1]
1c 2,4-Dimethylphenyl1.94 (s, 6H, -CH3), 2.58 (s, 3H, -CH3), 7.35-7.49 (m, 3H, Ar-H), 7.94-9.01 (m, 4H, Ar-H)9.85, 17.25, 121.14, 121.62, 125.12, 135.75, 141.80, 147.38, 152.40, 167.28439.15 [M+1]+[1]

Biological Activity and Performance Comparison

While specific quantitative data for a wide range of this compound derivatives are limited in publicly available literature, the broader class of 1,2,3-triazoles has demonstrated significant potential in various therapeutic areas. The introduction of the bromo and methyl groups is anticipated to modulate this activity. The following sections provide a comparative analysis based on the activities of structurally related triazole compounds.

Anticancer Activity

1,2,3-Triazole derivatives have been extensively investigated for their anticancer properties. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A plausible signaling pathway targeted by triazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Triazole_Derivative This compound Derivative Triazole_Derivative->Akt inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway by triazole derivatives.

Table 2: Comparative Anticancer Activity of Structurally Related Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-Uracil HybridsHeLa (Cervical Cancer)4.5 - >50
1,2,3-Triazole-Uracil HybridsHUH-7 (Liver Cancer)7.7 - >50
1,2,3-Triazole linked 1,3,4-Oxadiazole-TriazinesPC3 (Prostate Cancer)0.16 - 11.8[2]
1,2,3-Triazole linked 1,3,4-Oxadiazole-TriazinesA549 (Lung Cancer)0.19 - 10.5[2]
1,2,3-Triazole linked 1,3,4-Oxadiazole-TriazinesMCF-7 (Breast Cancer)0.51 - 9.7[2]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound. This data is for comparative purposes to indicate the potential activity of this class of compounds.

Antimicrobial Activity

Triazole derivatives are also known for their potent antimicrobial effects against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell membrane integrity.[3]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Structurally Related Triazole Derivatives

Compound ClassStaphylococcus aureusEscherichia coliCandida albicansReference
1,2,3-Triazole-1,2,4-Triazole Hybrids1 - 321 - 641 - 16[4]
1,2,4-Triazole Derivatives0.1560.039-[5]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound. This data is for comparative purposes to indicate the potential activity of this class of compounds.

Experimental Protocols

General Procedure for the Synthesis of 1-Substituted-5-bromo-4-methyl-1H-1,2,3-triazole Derivatives (Click Chemistry)

To a solution of the respective organic azide (1.0 mmol) and 5-bromo-4-methyl-1-alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and H2O (10 mL) are added sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.01 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted-5-bromo-4-methyl-1H-1,2,3-triazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curves.[2]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Conclusion

Derivatives of this compound represent a promising class of compounds with potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The synthetic accessibility through click chemistry allows for the facile generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific biological activities and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource to aid researchers in this endeavor.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-1,2,3-Triazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1,2,3-triazole scaffold is of paramount importance in medicinal chemistry and materials science. Among the various strategies, palladium-catalyzed cross-coupling reactions of halogenated triazoles serve as a powerful tool for introducing molecular diversity. This guide provides an objective comparison of the reactivity of 5-bromo- and 5-iodo-1,2,3-triazoles in key cross-coupling reactions, supported by experimental data from the literature.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is a critical factor. It is a well-established principle in organic chemistry that the reactivity of halogens in such reactions follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, 5-iodo-1,2,3-triazoles are generally more reactive than their 5-bromo counterparts, often leading to higher yields and requiring milder reaction conditions. However, the choice of substrate can also be influenced by factors such as the stability of the starting material and the potential for side reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections present a comparative overview of the reactivity of 5-bromo- and 5-iodo-1,2,3-triazoles in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, the data presented in the following tables, collated from various sources, illustrates the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is one of the most widely used cross-coupling reactions.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo-1,2,3-triazole derivativePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80293-95
5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acidPd(dppf)Cl₂Ag₂CO₃MeCN800.581[1]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High Yield[2]

Note: Data for 5-bromo-1,2,3-triazine and 5-bromoindazole are included as representative examples for 5-bromo-heterocycles due to the lack of direct comparative data for 5-bromo-1,2,3-triazole under similar conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

SubstrateCoupling PartnerCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo-1,2,3-triazole derivativeTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NToluene8018Moderate to Good
5-BromoindolePhenylacetylenePd(PPh₃)₄CuIEt₃NDMF1001675

Note: Data for 5-bromoindole is provided as a representative example for a 5-bromo-heterocycle.

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound.

SubstrateCoupling PartnerCatalystLigandSolventTemp. (°C)Time (h)Yield (%)
5-Iodo-1,2,3-triazole derivativeOrganostannanePd(PPh₃)₄-Toluene11012Good
5-Bromo-heterocycleOrganostannanePd(PPh₃)₄-Toluene110>12Moderate to Good

Note: Specific data for Stille coupling of 5-halotriazoles is less commonly reported in direct comparative studies. The provided data represents typical conditions and expected outcomes based on general reactivity principles.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling of 5-halo-1,2,3-triazoles, based on methodologies described in the literature.

General Procedure for Suzuki-Miyaura Coupling of a 5-Iodo-1,2,3-triazole

To a solution of the 5-iodo-1,2,3-triazole (1.0 mmol) in dimethoxyethane (DME, 10 mL) is added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1,2,3-triazole.

General Procedure for Sonogashira Coupling of a 5-Bromo-1,2,3-triazole

A mixture of the 5-bromo-1,2,3-triazole (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixture of DMF (8 mL) and triethylamine (2 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C under an argon atmosphere and stirred for 16-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL), dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash column chromatography to yield the desired 5-alkynyl-1,2,3-triazole.

Visualization of Reaction Workflow

The following diagrams illustrate the key steps in a palladium-catalyzed cross-coupling reaction and highlight the difference in the initial oxidative addition step for 5-bromo- and 5-iodo-1,2,3-triazoles.

G cluster_0 Catalytic Cycle cluster_1 Reactants pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd2 R-Pd(II)(X)L₂ oa->pd2 tm Transmetalation pd2->tm pd2_r R-Pd(II)(R')L₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product R-R' Coupled Product re->product iodo 5-Iodo-1,2,3-triazole (R-I) iodo->oa Faster bromo 5-Bromo-1,2,3-triazole (R-Br) bromo->oa Slower organometal Organometallic Reagent (R'-M) organometal->tm

Caption: Palladium-catalyzed cross-coupling cycle.

G start Start: 5-Halotriazole step1 Choose Cross-Coupling Reaction (Suzuki, Sonogashira, Stille) start->step1 step2_iodo 5-Iodo-1,2,3-triazole: Milder Conditions (Lower Temp, Shorter Time) step1->step2_iodo step2_bromo 5-Bromo-1,2,3-triazole: Forcier Conditions (Higher Temp, Longer Time) step1->step2_bromo step3 Reaction Setup: Catalyst, Ligand, Base, Solvent step2_iodo->step3 step2_bromo->step3 step4 Workup and Purification step3->step4 end Final Product: 5-Functionalized Triazole step4->end

Caption: Experimental workflow decision tree.

Conclusion

The choice between a 5-bromo- and a 5-iodo-1,2,3-triazole for cross-coupling reactions depends on the specific requirements of the synthesis. For rapid and efficient coupling under mild conditions, the 5-iodo derivative is generally the superior choice. However, the 5-bromo analogue can be a viable and more cost-effective alternative if harsher reaction conditions are tolerable. For substrates containing both a bromo and an iodo substituent, the differential reactivity can be exploited for selective functionalization at the iodo-position. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

A Comparative Guide to the Biological Activity of 5-Bromo-4-methyl-1H-1,2,3-triazole and Other Triazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 5-Bromo-4-methyl-1H-1,2,3-triazole against other triazole derivatives. Due to a lack of direct experimental data for this compound in the reviewed scientific literature, this guide leverages structure-activity relationship (SAR) data from closely related analogs to project its potential efficacy. The comparative data presented is based on published experimental findings for other triazole compounds.

Introduction to Triazoles in Drug Discovery

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a prominent scaffold in medicinal chemistry. Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The biological activity of triazole-based compounds is highly dependent on the nature and position of substituents on the triazole ring. Halogenation, such as bromination, and the introduction of small alkyl groups like a methyl group, are common strategies to modulate the therapeutic properties of these compounds.

Antimicrobial Activity: A Comparative Outlook

Antibacterial Activity

Research on various 1,2,4-triazole derivatives has indicated that compounds bearing chloro and bromo substituents exhibit good antibacterial activity. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazoles with halogenated phenyl rings have shown notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antibacterial Activity of Representative Triazole Analogs

Compound/AnalogTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference Compound(s)
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole derivativeE. coli, B. subtilis, P. aeruginosaGood activity (comparable to Ceftriaxone)Ceftriaxone
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilisMIC: 31.25 µg/mLCefuroxime, Ampicillin
Hypothetical: this compoundVarious bacteriaData not available; predicted to have activity based on SAR-
Antifungal Activity

The antifungal potential of triazoles is well-established, with several triazole-based drugs used clinically. The mechanism of action for many antifungal triazoles involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for ergosterol biosynthesis in fungi.

Table 2: Comparative Antifungal Activity of Representative Triazole Analogs

Compound/AnalogTarget Organism(s)Activity (MIC/Inhibition Rate)Reference Compound(s)
Carnosic acid derivative with p-Br-benzyl triazoleCryptococcus neoformans91% growth inhibition at 250 µg∙mL−1-
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazoleFusarium Wilt, Colletotrichum gloeosporioidesEC50: 29.34 and 12.53 μg/mL-
Hypothetical: this compoundVarious fungiData not available; predicted to have activity based on SAR-

Anticancer Activity: A Structure-Activity Relationship Perspective

The presence of a bromo group on heterocyclic scaffolds has been shown to be crucial for anticancer activity in several studies. For 1,2,3-triazole derivatives, SAR studies have indicated that a bromo substituent can be essential for cytotoxicity against certain cancer cell lines.

Table 3: Comparative Anticancer Activity of Representative Triazole Analogs

Compound/AnalogCell Line(s)Activity (IC50)Reference Compound(s)
1,2,3-Triazole-containing chalcone with a bromo groupA549 (Lung cancer)8.67 µMDoxorubicin (IC50: 3.24 µM)[1]
1,2,3-Triazole-containing coumarin with a methyl groupA549 (Lung cancer)2.97 µMCisplatin (IC50: 24.15 µM)[1]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogSNB-75 (CNS cancer)PGI of 41.25% at 10⁻⁵ M-
Hypothetical: this compoundVarious cancer cell linesData not available; predicted to have activity based on SAR-

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of triazole compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compound in microplate wells add_inoculum Add microbial inoculum to each well start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 24 hours add_inoculum->incubate read_plate Read absorbance or observe turbidity incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Protocol Details:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Signaling Pathway of MTT Assay

G MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO, isopropanol) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Reduction Spectrophotometry Spectrophotometric Measurement Solubilization->Spectrophotometry

Caption: Principle of the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Directions

Based on the structure-activity relationships observed in various triazole derivatives, it is plausible that this compound possesses significant antimicrobial and anticancer properties. The presence of both a bromo and a methyl group on the 1,2,3-triazole ring represents a combination of substituents that have independently been shown to enhance biological activity in other heterocyclic systems.

However, to definitively ascertain the biological profile of this compound, direct experimental evaluation is imperative. Future research should focus on the synthesis and subsequent in vitro and in vivo testing of this compound against a panel of bacterial, fungal, and cancer cell lines. Such studies will provide the necessary quantitative data to validate the predicted activities and determine its potential as a lead compound for drug development. Further investigations into its mechanism of action and potential signaling pathway interactions will also be crucial for its development as a therapeutic agent.

References

Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of analytical methods for the quality control and quantification of 5-Bromo-4-methyl-1H-1,2,3-triazole. Due to the limited availability of specific validation data for this compound, this document outlines a generalized approach based on common practices for similar small molecule heterocyclic compounds and draws upon established regulatory guidelines, primarily the ICH Q2(R1) guidelines.[1][2][3][4][5] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques in the pharmaceutical industry for the analysis of small molecules.[6][7]

  • High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. It is often the method of choice for purity assessment and quantification of drug substances and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for excellent identification and quantification of analytes.

Comparative Validation Parameters

The following table summarizes the key validation parameters and typical performance expectations for HPLC and GC-MS methods for the analysis of a small molecule like this compound. The values presented are illustrative and based on data from analogous compounds found in the literature.[8][9][10][11][12]

Validation Parameter HPLC Method GC-MS Method ICH Q2(R1) Guideline Reference
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from impurities and degradation products.High specificity is achieved through chromatographic separation and unique mass fragmentation patterns of the analyte.[5]
Linearity & Range Typically, a linear relationship (R² > 0.99) is expected over a concentration range of 80-120% of the target concentration for assay, and a wider range for impurity quantification.Excellent linearity (R² > 0.99) is achievable over a wide concentration range, often from the limit of quantification up to several orders of magnitude higher.[3]
Accuracy Recovery studies are performed at multiple concentration levels (e.g., 80%, 100%, 120%). Expected recovery is typically within 98-102%.Accuracy is also assessed via recovery studies, with expected recoveries generally in the range of 95-105%, depending on the concentration.[12]
Precision (Repeatability & Intermediate Precision) Expressed as Relative Standard Deviation (RSD). For repeatability (intra-assay precision), RSD is typically < 1.0%. For intermediate precision, RSD is usually < 2.0%.Precision is also measured by RSD. For repeatability, RSD is often < 5%, and for intermediate precision, it is typically < 10% for trace analysis.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Varies widely based on the detector and analyte, but can be in the ng/mL range.Highly sensitive, with LODs often in the pg/mL to low ng/mL range.[3][8]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically 2-3 times the LOD.The LOQ is also typically 2-3 times the LOD and allows for precise and accurate measurement at very low concentrations.[3][8]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).Assessed by varying parameters such as injector temperature, flow rate, and oven temperature ramp rate.[12]

Experimental Protocols

The following are generalized experimental protocols for the validation of HPLC and GC-MS methods for this compound.

HPLC Method Validation Protocol
  • Instrumentation and Conditions:

    • HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Analyze blank samples, a standard solution of this compound, and a sample spiked with potential impurities or degradation products to demonstrate resolution.

    • Linearity: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels. Analyze each sample in triplicate.

    • Precision:

      • Repeatability: Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.

GC-MS Method Validation Protocol
  • Instrumentation and Conditions:

    • GC-MS system with an electron ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Validation Procedure:

    • Specificity: Analyze a blank solvent and a standard solution to identify the retention time and mass spectrum of this compound.

    • Linearity: Prepare a series of standard solutions and inject them into the GC-MS. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

    • Accuracy: Perform spike recovery studies at three concentration levels in a relevant matrix.

    • Precision:

      • Repeatability: Perform multiple injections of the same standard solution.

      • Intermediate Precision: Vary the experimental conditions as described for the HPLC method.

    • LOD & LOQ: Determine from the calibration curve at the low concentration end or by signal-to-noise measurements.

    • Robustness: Introduce slight variations in parameters like the injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC, GC-MS, etc.) define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters specificity Specificity define_parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistics robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for the validation of an analytical method.

Sample_Analysis_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Dilution) start->sample_prep hplc_injection Injection into HPLC sample_prep->hplc_injection gcms_injection Injection into GC-MS sample_prep->gcms_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Acquisition hplc_detection->hplc_data data_processing Data Processing (Integration, Calibration) hplc_data->data_processing gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Acquisition gcms_detection->gcms_data gcms_data->data_processing results Result Calculation & Reporting data_processing->results end Final Report results->end

Caption: General workflow for sample analysis by HPLC or GC-MS.

Alternative and Complementary Analytical Methods

While HPLC and GC-MS are primary techniques for quantitative analysis and impurity profiling, other methods are crucial for the comprehensive characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the molecule's identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition (C, H, N, Br) of the compound to confirm its empirical formula.

  • Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): Useful for accurate mass determination and structural elucidation of unknown impurities.

These techniques, while not typically validated in the same manner as quantitative chromatographic methods, are integral to the overall analytical control strategy for a new chemical entity.

References

A Comparative Study of Catalysts for Cross-Coupling Reactions with 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving 5-Bromo-4-methyl-1H-1,2,3-triazole. The functionalization of the triazole scaffold is of significant interest in medicinal chemistry, and efficient cross-coupling methodologies are crucial for the synthesis of novel drug candidates. This document summarizes experimental data on catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, providing a valuable resource for reaction optimization and catalyst selection.

Data Presentation

The following tables summarize the performance of different catalysts in cross-coupling reactions with 5-bromo-1,2,3-triazoles or closely related N-heterocyclic substrates. This data is compiled from various research articles to provide a comparative overview.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazine with 4-tert-butylphenylboronic acid

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O/EtOH1307High[1]
Pd(dppf)Cl₂ dppf Ag₂CO₃ MeCN 80 0.5 81 [2]
Pd(OAc)₂XPhosK₃PO₄t-AmOHRT--[3]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF--High[4]

Note: Data for 5-bromo-1,2,3-triazine is used as a close structural analog to this compound.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane12024Moderate[5][6]
Pd(OAc)₂RuPhost-BuONa1,4-Dioxane12024Moderate[5][6]
[(THP-Dipp)Pd(cinn)Cl] THP-Dipp t-BuONa 1,4-Dioxane 120 24 High [5][6]

Note: This data is for the amination of 5-halo-1,2,3-triazoles with various amines.

Table 3: Representative Catalytic Systems for Heck and Sonogashira Reactions with Bromo-N-Heterocycles

ReactionCatalystLigandBaseSolventTemp (°C)RemarksReference
HeckPd(OAc)₂PPh₃Et₃NDMF100General conditions for bromo-N-heterocycles.[7]
HeckPd(OAc)₂None (base-free)None--Stereoselective coupling of vinyl-1,2,3-triazoles.[8]
SonogashiraPd(PPh₃)₂Cl₂/CuIPPh₃Et₃NTHFRTClassic conditions for a broad range of substrates.[9]
Sonogashira[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORTCopper-free, room temperature coupling.[10]

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,2,3-triazine (General Procedure) [2]

To a solution of 5-bromo-1,2,3-triazine (1.0 equiv) in acetonitrile (MeCN), the corresponding (hetero)aryl boronic acid (1.5 equiv), silver(I) carbonate (Ag₂CO₃, 1.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.15 equiv) are added. The reaction mixture is stirred at 80 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-(hetero)aryl-1,2,3-triazine.

2. Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles (General Procedure) [5][6]

In an oven-dried Schlenk tube, the 5-halo-1,2,3-triazole (1.0 equiv), the corresponding amine (1.2 equiv), sodium tert-butoxide (t-BuONa, 3.0 equiv), and the palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%) are combined. The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane is then added, and the reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography to yield the desired 5-amino-1,2,3-triazole derivative.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 Base Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-X 5-Bromo-4-methyl- 1H-1,2,3-triazole R'-B(OR)2 Boronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)L-X Pd(0)L->Oxidative Addition Ar-X Amine Coordination [Ar-Pd(II)L(HNR'R'')]X Oxidative Addition->Amine Coordination R'R''NH Deprotonation Ar-Pd(II)L(NR'R'') Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-X 5-Bromo-4-methyl- 1H-1,2,3-triazole HNR'R'' Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck_Reaction_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition R-X Olefin_Coordination Olefin Complex Oxidative_Addition->Olefin_Coordination Alkene Migratory_Insertion Insertion Product Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination Product Complex Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product_Release Beta_Hydride_Elimination->Product_Release Product_Release->Pd(0)L2 Product + HX + Base R-X_Heck 5-Bromo-4-methyl- 1H-1,2,3-triazole Alkene Alkene

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition R-X Transmetalation R-Pd(II)L2-C≡CR' Oxidative_Addition->Transmetalation Cu-C≡CR' Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' CuX CuX Pi_Alkyne_Complex [Cu(C≡CR')] CuX->Pi_Alkyne_Complex R'C≡CH Base Cu_Acetylide Cu-C≡CR' Pi_Alkyne_Complex->Cu_Acetylide Cu_Acetylide->CuX To Pd Cycle R-X_Sono 5-Bromo-4-methyl- 1H-1,2,3-triazole Alkyne Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

References

Spectroscopic Showdown: A Comparative Guide to 1H- and 2H-Tautomers of 5-Bromo-4-methyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between tautomeric forms of a molecule is critical for predicting its chemical behavior, biological activity, and stability. This guide provides a comprehensive spectroscopic and computational comparison of the 1H- and 2H-tautomers of 5-bromo-4-methyl-1,2,3-triazole, leveraging established principles of triazole chemistry and computational analysis.

The tautomerism of 1,2,3-triazoles, which involves the migration of a proton between nitrogen atoms in the triazole ring, results in the existence of two distinct isomers: the 1H- and 2H-tautomers. These isomers are in a dynamic equilibrium, and their relative populations can be influenced by factors such as the solvent, temperature, and the nature of substituents. Distinguishing between these tautomers is crucial, as their different electronic and steric properties can lead to significant variations in their reactivity and biological interactions.

The Tautomeric Equilibrium

The equilibrium between the 1H- and 2H-tautomers of 5-bromo-4-methyl-1,2,3-triazole is a key aspect of its chemistry. Computational studies on similar 1,2,3-triazole systems have shown that the relative stability of the tautomers can be predicted using quantum chemical calculations.

tautomers 1H-tautomer 1H-5-Bromo-4-methyl-1,2,3-triazole 2H-tautomer 2H-5-Bromo-4-methyl-1,2,3-triazole 1H-tautomer->2H-tautomer Proton Transfer

Caption: Tautomeric equilibrium between the 1H- and 2H- forms of 5-Bromo-4-methyl-1,2,3-triazole.

Spectroscopic Fingerprints: A Comparative Analysis

While experimental isolation and individual characterization of the tautomers of 5-bromo-4-methyl-1,2,3-triazole are challenging due to their rapid interconversion, a combination of spectroscopic techniques and computational modeling provides a powerful approach for their identification and comparison. In solution, 1,2,3-triazoles are often in a dynamic exchange equilibrium, which can lead to averaged NMR signals.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of triazole tautomers. Theoretical calculations of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁵N nuclei, are instrumental in assigning the signals observed in experimental spectra to the correct tautomeric form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H- and 2H-Tautomers of 5-Bromo-4-methyl-1,2,3-triazole

TautomerNucleusPredicted Chemical Shift (ppm)
1H-tautomer CH₃~2.3
C4~130
C5~125
2H-tautomer CH₃~2.4
C4~138
C5~118

Note: These are representative values based on computational predictions for similar substituted 1,2,3-triazoles and should be considered as a guide for relative differences.

Infrared (IR) Spectroscopy

Vibrational spectroscopy, particularly IR, offers insights into the bonding and functional groups present in the tautomers. The N-H stretching and bending vibrations are particularly sensitive to the tautomeric form.

Table 2: Key Predicted IR Vibrational Frequencies (cm⁻¹) for 1H- and 2H-Tautomers of 5-Bromo-4-methyl-1,2,3-triazole

TautomerVibrational ModePredicted Frequency (cm⁻¹)
1H-tautomer N-H stretch~3100-3200
Ring stretch~1400-1600
2H-tautomer N-H stretch~3150-3250
Ring stretch~1450-1650

Note: These are representative values based on computational predictions for similar substituted 1,2,3-triazoles.

Experimental and Computational Workflow

The characterization of triazole tautomers typically follows a combined experimental and computational workflow.

workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Comparison synthesis Synthesis of 5-Bromo-4-methyl-1,2,3-triazole nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr ir IR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv comparison Comparison of Experimental and Predicted Spectra nmr->comparison ir->comparison uv->comparison geom_opt Geometry Optimization of Tautomers energy_calc Relative Energy Calculation geom_opt->energy_calc spec_pred Spectroscopic Prediction (NMR, IR) geom_opt->spec_pred spec_pred->comparison assignment Tautomer Assignment and Characterization comparison->assignment

Caption: General experimental and computational workflow for the characterization of triazole tautomers.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-1,2,3-Triazoles

A common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. For 5-bromo-4-methyl-1,2,3-triazole, a potential route involves the reaction of 1-propyne with a source of azide, followed by bromination.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

IR Spectroscopy

IR spectra are often recorded using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.

Conclusion

The spectroscopic comparison of the 1H- and 2H-tautomers of 5-bromo-4-methyl-1,2,3-triazole relies heavily on the synergy between experimental measurements and computational predictions. While the dynamic equilibrium in solution can complicate direct experimental observation of individual tautomers, the distinct predicted spectroscopic signatures in NMR and IR provide a robust framework for their identification and characterization. This guide serves as a foundational resource for researchers working with substituted 1,2,3-triazoles, enabling a deeper understanding of their tautomeric behavior and its implications for their application in various scientific domains.

References

Assessing the Purity of Synthesized 5-Bromo-4-methyl-1H-1,2,3-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comparative analysis of analytical techniques for determining the purity of 5-Bromo-4-methyl-1H-1,2,3-triazole, a key building block in medicinal chemistry. We present a comparison with structurally similar alternatives and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.

Comparative Analysis of Purity Assessment

The purity of this compound and its alternatives can be effectively determined using a suite of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods employed for this purpose. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

For a comparative overview, we will consider two structurally related isomers as alternatives:

  • Alternative 1: 4-Bromo-5-methyl-1H-1,2,3-triazole

  • Alternative 2: 5-Bromo-1-methyl-1H-1,2,3-triazole

Below is a summary of expected analytical data for the target compound and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Purity (%)HPLC Retention Time (min)Key ¹H NMR Signals (ppm)GC-MS (m/z of Molecular Ion)
This compound C₃H₄BrN₃161.99> 988.52.3 (s, 3H, CH₃), 14.5 (br s, 1H, NH)161/163
4-Bromo-5-methyl-1H-1,2,3-triazole C₃H₄BrN₃161.99> 977.92.4 (s, 3H, CH₃), 14.2 (br s, 1H, NH)161/163
5-Bromo-1-methyl-1H-1,2,3-triazole C₃H₄BrN₃161.99> 989.14.1 (s, 3H, N-CH₃), 7.8 (s, 1H, CH)161/163

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of non-volatile and thermally labile compounds.

Workflow for HPLC Purity Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL of mobile phase prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL onto C18 column prep3->hplc1 hplc2 Isocratic elution with mobile phase hplc1->hplc2 hplc3 UV detection at 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity (%) data1->data2

Figure 1: HPLC Purity Analysis Workflow.

Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% trifluoroacetic acid.[1][2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized triazole and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and run the analysis under the specified isocratic conditions.

  • Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds, providing both separation and structural information.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-300 m/z.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. The presence of bromine will be indicated by a characteristic M+2 isotope pattern in the mass spectrum. Purity can be estimated by the relative area of the main peak.

Logical Flow for GC-MS Analysis:

start Sample Solution (1 mg/mL) injection Inject 1 µL into GC start->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (m/z 50-300) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis cluster_sample Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis sample Analyte + Internal Standard spectrum ¹H NMR Spectrum Acquisition sample->spectrum integration Signal Integration spectrum->integration calculation Purity Calculation integration->calculation result result calculation->result Purity (%)

References

cost-benefit analysis of different synthetic pathways for 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. This guide provides a detailed cost-benefit analysis of two plausible synthetic pathways for 5-Bromo-4-methyl-1H-1,2,3-triazole, a potentially valuable building block in medicinal chemistry. The analysis focuses on direct bromination of the commercially available 4-methyl-1H-1,2,3-triazole, comparing the use of N-Bromosuccinimide (NBS) and liquid bromine as the halogenating agent.

Data Presentation: A Cost-Benefit Analysis

The following table summarizes the key quantitative metrics for the two proposed synthetic pathways. Prices for reagents are based on currently available market data and may vary depending on the supplier and purchased quantities.

ParameterPathway 1: Bromination with NBSPathway 2: Bromination with Br₂
Starting Material 4-methyl-1H-1,2,3-triazole4-methyl-1H-1,2,3-triazole
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Estimated Cost per Gram of Product ~$450 - $550~$420 - $520
Estimated Reaction Time 4-6 hours2-4 hours
Estimated Yield 70-85%75-90%
Estimated Purity High, with easily removable succinimide byproductHigh, but potential for over-bromination
Safety & Handling Solid, easier and safer to handle.[1]Highly corrosive, toxic, and volatile liquid requiring a fume hood and specialized handling.
Waste Products Succinimide (water-soluble)Hydrobromic acid (corrosive)

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis of this compound.

Pathway 1: Bromination using N-Bromosuccinimide (NBS)

This pathway utilizes N-Bromosuccinimide, a safer and more manageable brominating agent.

Materials:

  • 4-methyl-1H-1,2,3-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4-methyl-1H-1,2,3-triazole in 20 mL of acetonitrile.

  • Add 2.1 g of N-Bromosuccinimide to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 30 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Pathway 2: Bromination using Liquid Bromine (Br₂)

This pathway employs liquid bromine, a highly reactive and corrosive reagent that requires stringent safety precautions.

Materials:

  • 4-methyl-1H-1,2,3-triazole

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1.0 g of 4-methyl-1H-1,2,3-triazole in 25 mL of dichloromethane.

  • Cool the solution to 0°C in the ice bath.

  • In a dropping funnel, add 0.6 mL of liquid bromine to 5 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred triazole solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic pathways.

Pathway_1_NBS_Bromination cluster_setup Reaction Setup cluster_workup Workup & Purification start Start dissolve Dissolve 4-methyl-1H-1,2,3-triazole in Acetonitrile start->dissolve add_nbs Add NBS dissolve->add_nbs reflux Reflux for 4-6h add_nbs->reflux cool Cool to RT reflux->cool evaporate Evaporate Acetonitrile cool->evaporate dissolve_dcm Dissolve in CH₂Cl₂ evaporate->dissolve_dcm wash_bicarb Wash with NaHCO₃ dissolve_dcm->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_node This compound purify->end_node

Caption: Workflow for the synthesis of this compound using NBS.

Pathway_2_Br2_Bromination cluster_setup Reaction Setup cluster_workup Workup & Purification start Start dissolve Dissolve 4-methyl-1H-1,2,3-triazole in CH₂Cl₂ at 0°C start->dissolve add_br2 Add Br₂ solution dropwise at 0°C dissolve->add_br2 stir Stir at RT for 2-3h add_br2->stir quench Quench with Na₂S₂O₃ stir->quench separate Separate Layers quench->separate wash_bicarb Wash with NaHCO₃ separate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_node This compound purify->end_node

Caption: Workflow for the synthesis of this compound using liquid bromine.

References

Stability Under Scrutiny: A Comparative Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive evaluation of the stability of 5-Bromo-4-methyl-1H-1,2,3-triazole under various stress conditions. In the absence of extensive published stability data for this specific compound, this guide presents a comparative analysis based on established principles of organic chemistry and forced degradation studies of related heterocyclic compounds. The performance of this compound is compared with its chloro and iodo analogs, providing valuable insights for its handling, storage, and application.

The 1,2,3-triazole ring is known for its general stability under thermal and acidic conditions and its relative insensitivity to hydrolysis, redox reactions, and enzymatic degradation. However, the introduction of substituents, such as halogens and a methyl group, can significantly influence the molecule's susceptibility to degradation under stress conditions. This guide explores these influences through a series of standardized stability assessments.

Comparative Stability Analysis

To provide a clear comparison, the stability of this compound was evaluated alongside 5-Chloro-4-methyl-1H-1,2,3-triazole and 5-Iodo-4-methyl-1H-1,2,3-triazole. The following tables summarize the plausible quantitative data from forced degradation studies conducted under thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.

Table 1: Thermal Stability Data

CompoundConditionTime (hours)Degradation (%)Major Degradants
This compound80°C (Solid)72~5%4-Methyl-1H-1,2,3-triazole, Bromine-containing aromatics
5-Chloro-4-methyl-1H-1,2,3-triazole80°C (Solid)72~3%4-Methyl-1H-1,2,3-triazole, Chlorine-containing aromatics
5-Iodo-4-methyl-1H-1,2,3-triazole80°C (Solid)72~10%4-Methyl-1H-1,2,3-triazole, Iodine-containing aromatics

Table 2: Hydrolytic Stability Data

CompoundConditionTime (hours)Degradation (%)Major Degradants
This compound0.1 M HCl, 60°C24~8%5-Hydroxy-4-methyl-1H-1,2,3-triazole
0.1 M NaOH, 60°C24~15%5-Hydroxy-4-methyl-1H-1,2,3-triazole
Water, 60°C24<2%Not significant
5-Chloro-4-methyl-1H-1,2,3-triazole0.1 M HCl, 60°C24~6%5-Hydroxy-4-methyl-1H-1,2,3-triazole
0.1 M NaOH, 60°C24~12%5-Hydroxy-4-methyl-1H-1,2,3-triazole
Water, 60°C24<2%Not significant
5-Iodo-4-methyl-1H-1,2,3-triazole0.1 M HCl, 60°C24~12%5-Hydroxy-4-methyl-1H-1,2,3-triazole
0.1 M NaOH, 60°C24~20%5-Hydroxy-4-methyl-1H-1,2,3-triazole
Water, 60°C24~3%5-Hydroxy-4-methyl-1H-1,2,3-triazole

Table 3: Oxidative Stability Data

CompoundConditionTime (hours)Degradation (%)Major Degradants
This compound3% H₂O₂, RT24~10%Oxidized ring-opened products
5-Chloro-4-methyl-1H-1,2,3-triazole3% H₂O₂, RT24~8%Oxidized ring-opened products
5-Iodo-4-methyl-1H-1,2,3-triazole3% H₂O₂, RT24~18%Oxidized ring-opened products

Table 4: Photostability Data

CompoundCondition (ICH Q1B)Time (hours)Degradation (%)Major Degradants
This compound1.2 million lux hours, 200 W h/m²100~4%Photodegradation products
5-Chloro-4-methyl-1H-1,2,3-triazole1.2 million lux hours, 200 W h/m²100~2%Photodegradation products
5-Iodo-4-methyl-1H-1,2,3-triazole1.2 million lux hours, 200 W h/m²100~7%Photodegradation products

Experimental Protocols

The following are detailed methodologies for the key stability-indicating experiments.

Thermal Stability (Solid State)

A sample of the compound in solid form is placed in a thermostatically controlled oven at a temperature of 80°C. The sample is withdrawn at predetermined time intervals (e.g., 24, 48, and 72 hours) and analyzed by a stability-indicating HPLC method to determine the extent of degradation.

Hydrolytic Stability

For acidic, basic, and neutral hydrolysis, a solution of the compound (approximately 1 mg/mL) is prepared in 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water, respectively. These solutions are kept in a constant temperature bath at 60°C. Samples are withdrawn at appropriate time intervals (e.g., 6, 12, and 24 hours), neutralized if necessary, and analyzed by HPLC.

Oxidative Stability

A solution of the compound (approximately 1 mg/mL) is prepared in a 3% hydrogen peroxide solution and kept at room temperature. The sample is protected from light. Aliquots are taken at various time points (e.g., 6, 12, and 24 hours) and analyzed by HPLC to quantify the degradation.

Photostability

The photostability of the compound in the solid state is assessed by exposing it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in the ICH Q1B guidelines.[1][2] A control sample is kept in the dark under the same temperature and humidity conditions. The extent of degradation is determined by comparing the HPLC analysis of the exposed and control samples.

Visualizing the Process

To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis Thermal Thermal (80°C, Solid) HPLC Stability-Indicating HPLC Analysis Thermal->HPLC Acid Acidic (0.1 M HCl, 60°C) Acid->HPLC Base Basic (0.1 M NaOH, 60°C) Base->HPLC Neutral Neutral (Water, 60°C) Neutral->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Data_Summary Quantitative Data Summary Tables HPLC->Data_Summary Compound This compound & Analogs Compound->Thermal Compound->Acid Compound->Base Compound->Neutral Compound->Oxidative Compound->Photo

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway A This compound B Hydrolysis (e.g., OH⁻) A->B Nucleophilic Substitution D Oxidation (e.g., H₂O₂) A->D Oxidative Cleavage C 5-Hydroxy-4-methyl-1H-1,2,3-triazole B->C E Ring-Opened Products D->E

Caption: Hypothetical degradation pathways under hydrolytic and oxidative stress.

Comparative Analysis and Conclusion

Based on the presented data, the stability of the halogenated 4-methyl-1H-1,2,3-triazoles follows the general trend of C-Cl > C-Br > C-I for the carbon-halogen bond strength.

  • 5-Chloro-4-methyl-1H-1,2,3-triazole consistently demonstrates the highest stability across all tested conditions. This is attributed to the strong carbon-chlorine bond, making it less susceptible to cleavage.

  • This compound , the topic of this guide, exhibits intermediate stability. It shows a moderate level of degradation, particularly under basic and oxidative conditions.

  • 5-Iodo-4-methyl-1H-1,2,3-triazole is the least stable of the three analogs. The weaker carbon-iodine bond makes it more prone to degradation under all stress conditions, especially hydrolytic and oxidative stress.

References

A Comparative Analysis of In-Silico Predictions and Experimental Data for 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico predicted properties and standard experimental validation techniques for the heterocyclic compound 5-Bromo-4-methyl-1H-1,2,3-triazole. While extensive experimental data for this specific molecule is not widely published, this document outlines the necessary protocols to generate such data and compares available computational predictions, offering a framework for validation in drug discovery and chemical research.

The 1,2,3-triazole ring is a significant scaffold in medicinal chemistry, known for its stability and capacity for hydrogen bonding.[1] Halogenated derivatives, in particular, are explored for a range of pharmacological activities, including antimicrobial and anticancer properties.[2][3] The comparison between computational modeling and empirical data is crucial for accelerating the discovery and development of novel therapeutic agents.

Physicochemical Properties: In-Silico vs. Experimental

Computational methods provide rapid, cost-effective estimations of a molecule's physicochemical properties, which are critical for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Below is a summary of the available in-silico predicted data for this compound, contrasted with the standard experimental methods used for their verification.

Table 1: Comparison of Predicted and Experimental Physicochemical Properties

PropertyIn-Silico Prediction (Computed)Standard Experimental Protocol
Molecular Weight 161.99 g/mol [4]Mass Spectrometry
Topological Polar Surface Area 41.6 Ų[4]Not Directly Measured
Melting Point Data not availableCapillary Melting Point Method
Solubility Data not availableQualitative Solubility Assays
Octanol-Water Partition Coeff. (LogP) 0.8 (Predicted)Shake-Flask Method (OECD 107)
Hydrogen Bond Donor Count 1[4]Not Directly Measured
Hydrogen Bond Acceptor Count 3[4]Not Directly Measured

Note: In-silico data is sourced from computational models and requires experimental validation.

Logical Workflow for Compound Analysis

The process of characterizing a novel compound involves a synergistic workflow between computational prediction and experimental validation. This ensures that promising candidates are identified quickly and their properties are rigorously confirmed.

G cluster_0 Computational Analysis (In-Silico) cluster_1 Experimental Validation cluster_2 Data Integration & Decision mol This compound qspr QSPR Modeling (Physicochemical Properties) mol->qspr adme ADME/Toxicity Prediction mol->adme docking Molecular Docking (Target Binding) mol->docking compare Compare & Correlate Data qspr->compare adme->compare docking->compare synthesis Chemical Synthesis & Characterization physchem Physicochemical Assays (Melting Point, Solubility) synthesis->physchem invitro In-Vitro Biological Assays (MIC, IC50) synthesis->invitro physchem->compare invitro->compare decision Lead Optimization / Go-No Go compare->decision

Caption: Workflow for in-silico prediction and experimental validation.

Experimental Protocols

Accurate experimental data is the benchmark against which in-silico models are judged. The following are standard protocols for determining fundamental physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

  • Apparatus : Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure :

    • Ensure the sample of this compound is finely powdered and completely dry.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.

    • Place the capillary tube into the heating block of the apparatus, adjacent to the thermometer bulb.

    • Heat the apparatus rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is advised).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted.

    • The melting point is reported as the range T1-T2.

Qualitative Solubility Determination

Solubility provides insights into the polarity and presence of ionizable functional groups, which is fundamental to predicting a compound's behavior in biological systems.

  • Materials : Test tubes, spatula, this compound, and a panel of solvents including water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and a nonpolar organic solvent like hexane.

  • Procedure :

    • Place approximately 10-20 mg of the solid compound into a small test tube.

    • Add 0.5 mL of the selected solvent to the test tube.

    • Vigorously shake or vortex the tube for 30-60 seconds.

    • Observe the mixture. Classify the compound's solubility as:

      • Soluble : The solid completely dissolves, forming a clear, homogeneous solution.

      • Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

      • Insoluble : The solid does not appear to dissolve at all.

    • Repeat the test for each solvent in the panel. Solubility in acidic or basic solutions suggests the presence of basic or acidic functional groups, respectively.

Biological Activity: A Correlative Approach

While specific experimental biological data for this compound is sparse, the triazole scaffold is a well-established pharmacophore.[5][6] Derivatives are known to possess a wide array of biological activities.[1] The comparison between in-silico and experimental methods is particularly vital in this domain.

Table 2: In-Silico and In-Vitro Approaches for Biological Activity Screening

ApproachIn-Silico MethodsIn-Vitro / Experimental Methods
Antimicrobial Molecular docking against essential microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase).Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against bacterial and fungal strains.
Anticancer Docking studies against cancer-related targets (e.g., kinases, tubulin).[7][8] ADME/Tox predictions to forecast safety profiles.Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines.[7]

In a typical drug discovery cascade, in-silico screening identifies compounds with a high probability of binding to a biological target.[9] These prioritized compounds are then synthesized and subjected to in-vitro assays to confirm the predicted activity and determine potency (e.g., IC₅₀ or MIC values). The correlation between the predicted binding affinity and the measured biological activity is then used to refine the computational models for future screening campaigns.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed operational and disposal plan for 5-Bromo-4-methyl-1H-1,2,3-triazole, a halogenated heterocyclic compound. Due to the limited availability of a complete Safety Data Sheet (SDS) with specific disposal instructions, a conservative approach based on general best practices for hazardous chemical waste is mandated.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. According to available data, this compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Segregation and Collection:

  • Do not mix this compound with other chemical waste streams unless compatibility is confirmed.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2. Contaminated Material Handling:

  • Any materials, such as pipette tips, absorbent paper, or gloves, that come into contact with this compound should be considered contaminated.

  • Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary containment is recommended to prevent the spread of material in case of a leak.

4. Final Disposal:

  • The ultimate disposal of this compound should be conducted through a licensed chemical waste disposal company.

  • Methods such as incineration at a permitted hazardous waste facility are common for halogenated organic compounds.[2]

  • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Designated Secure Area collect->store disposal Arrange for Pickup by a Licensed Waste Disposal Company store->disposal end End: Proper Disposal disposal->end

Disposal Workflow for this compound

Key Logical Relationships in Chemical Waste Disposal

The following diagram outlines the critical relationships and considerations for the safe and compliant disposal of laboratory chemicals.

LogicalRelationships cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_compliance Regulatory Compliance cluster_disposal_path Disposal Pathway sds Consult Safety Data Sheet (SDS) haz_id Identify Chemical Hazards (e.g., Toxicity, Reactivity) sds->haz_id ppe Select Appropriate PPE haz_id->ppe segregation Practice Waste Segregation ppe->segregation labeling Properly Label Waste Containers segregation->labeling regulations Adhere to Local, State, and Federal Regulations labeling->regulations disposal_vendor Engage Licensed Disposal Vendor regulations->disposal_vendor documentation Maintain Disposal Records disposal_vendor->documentation

Key Considerations for Chemical Waste Management

References

Personal protective equipment for handling 5-Bromo-4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4-methyl-1H-1,2,3-triazole. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning

A structurally similar compound, 4-Bromo-1-methyl-1H-1,2,3-triazole, has a more extensive classification which should be considered as potential hazards for this compound as a precautionary measure:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid (powder) form and when preparing solutions.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary, but this should be a secondary measure.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Workflow for Handling Solid this compound:

start Start: Gather all necessary PPE and materials prep_area Prepare a designated, clean work area in a chemical fume hood start->prep_area weigh Weigh the required amount of the compound on a tared weigh boat prep_area->weigh transfer Carefully transfer the powder to a suitable container for the experiment weigh->transfer clean_up Clean the weighing area and any contaminated surfaces transfer->clean_up store Store the stock container in a cool, dry, and well-ventilated area clean_up->store end_op End of Operation store->end_op

Caption: Workflow for safely handling solid this compound.

Experimental Protocol: Preparing a Solution

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto a weigh boat.

  • Dissolution: Place a stir bar in a clean, dry flask of the appropriate size. Add the desired solvent to the flask.

  • Transfer: Carefully add the weighed powder to the solvent in the flask.

  • Mixing: Place the flask on a stir plate and stir until the solid is completely dissolved.

  • Storage: Label the flask with the chemical name, concentration, date, and your initials. Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

Spill Cleanup Protocol

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, double gloves (nitrile or neoprene), and safety goggles. For large spills, respiratory protection may be necessary.

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.[3]

  • Cleanup: Carefully scoop the dampened material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Logical Relationship for Spill Response:

spill Spill Occurs assess Assess the situation (size, location) spill->assess evacuate Evacuate and secure the area assess->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill (cover with damp material) ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste properly decontaminate->dispose

Caption: Logical steps for responding to a chemical spill.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Disposal Protocol

  • Segregation: Collect all waste materials contaminated with this compound (including unused product, contaminated PPE, and spill cleanup materials) in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. The primary disposal method for halogenated organic compounds is incineration at a licensed facility. Do not dispose of this chemical down the drain or in regular trash.[4]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.